3-Methoxy-4-methylbenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLTBKKFLTXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-4-methylbenzoyl chloride: Synthesis, Reactivity, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Methoxy-4-methylbenzoyl chloride, identified by the CAS Number 87808-44-4, is a highly reactive acyl chloride that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its unique trifunctionalized aromatic scaffold, featuring a reactive acyl chloride, an electron-donating methoxy group, and a methyl group, makes it a valuable synthon for introducing the 3-methoxy-4-methylbenzoyl moiety into a wide array of chemical structures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and burgeoning role in the landscape of drug discovery and development, offering a technical resource for researchers and scientists in the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective utilization in synthetic protocols. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 87808-44-4 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Colorless liquid (may appear as a solid at low temperatures) | [5] |
| Boiling Point | 60-70 °C at 0.04 mmHg | [5] |
| Solubility | Reacts with water and alcohols; soluble in many organic solvents (e.g., toluene, dichloromethane) | General chemical knowledge |
Synthesis of this compound: A Robust and Scalable Protocol
The primary and most efficient route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.
Experimental Protocol: Synthesis from 3-Methoxy-4-methylbenzoic Acid
This protocol outlines a well-established procedure for the preparation of this compound.[5]
Materials:
-
3-methoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus (bulb-to-bulb or short path)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-4-methylbenzoic acid (e.g., 10.0 g, 60.17 mmol), toluene (e.g., 10 ml), and thionyl chloride (e.g., 15 ml, 210 mmol).[5]
-
Stir the mixture at reflux for a period of 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully evaporate the excess thionyl chloride and toluene under reduced pressure. This should be performed in a well-ventilated fume hood.
-
The crude this compound can be purified by distillation, for example, using a bulb-to-bulb apparatus at 60-70°C under a high vacuum (0.04 mm of Hg), to yield the final product as a colorless liquid.[5]
Causality Behind Experimental Choices:
-
Use of Thionyl Chloride: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids. The byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed, driving the reaction to completion and simplifying the workup.
-
Toluene as a Solvent: Toluene serves as a suitable solvent that is inert to the reaction conditions and has a boiling point appropriate for the reflux temperature.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the conversion of the carboxylic acid to the acyl chloride.
-
Distillation under Reduced Pressure: this compound, like many acyl chlorides, can be sensitive to high temperatures. Distillation under reduced pressure allows for purification at a lower temperature, minimizing the risk of decomposition.
Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.
Reaction with Amines:
This compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules, where the amide bond is a common structural motif. The reaction typically proceeds rapidly at room temperature, often in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
Friedel-Crafts Acylation:
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can be used to acylate aromatic compounds in a Friedel-Crafts reaction.[6][7] This reaction forms a new carbon-carbon bond and is a powerful tool for the synthesis of substituted benzophenones and other aromatic ketones, which are important intermediates in medicinal chemistry.
Applications in Drug Discovery and Development
While specific, publicly disclosed final drug products synthesized directly from this compound are not extensively documented, its precursor, 3-methoxy-4-methylbenzoic acid, is a known intermediate in the synthesis of various pharmaceutical candidates. It is utilized in the creation of molecules targeting a range of therapeutic areas, including anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) disorders. The conversion of the carboxylic acid to the more reactive acyl chloride is a common synthetic strategy to facilitate the formation of amide and ester linkages, which are prevalent in drug molecules.
Patents related to this chemical structure suggest its use in the synthesis of novel compounds for potential therapeutic applications.[1] For instance, the structural motif of this compound can be found in compounds designed as enzyme inhibitors or receptor modulators, where the substituted phenyl ring can engage in specific binding interactions with the target protein.
Safety and Handling
As a reactive acyl chloride, this compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. It is corrosive and will react with moisture in the air and on the skin to produce hydrochloric acid, which can cause severe burns.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its straightforward synthesis, coupled with its predictable and useful reactivity, makes it an attractive building block for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and readily accessible synthons will undoubtedly increase, solidifying the role of this compound in the chemist's molecular toolbox.
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An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-methylbenzoyl Chloride from 3-Methoxy-4-methylbenzoic Acid
This guide provides a comprehensive technical overview for the synthesis of 3-methoxy-4-methylbenzoyl chloride, a crucial intermediate in pharmaceutical and fine chemical manufacturing. Addressed to researchers, scientists, and drug development professionals, this document delineates a reliable laboratory-scale protocol, explores the underlying reaction mechanism, and emphasizes critical safety and handling procedures.
Introduction and Strategic Importance
3-Methoxy-4-methylbenzoic acid is a versatile building block in organic synthesis, serving as a precursor for a variety of more complex molecules.[1] Its conversion to the corresponding acyl chloride, this compound, dramatically enhances its reactivity, rendering it a highly effective acylating agent.[2] This heightened reactivity is pivotal for constructing carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of active pharmaceutical ingredients (APIs) such as anti-inflammatory agents and cardiovascular drugs.[1][3] The robust and efficient synthesis of this acyl chloride is, therefore, a foundational step for numerous drug discovery and development programs.
This guide focuses on the widely employed and dependable method of converting 3-methoxy-4-methylbenzoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). This reagent is favored for its efficacy and the convenient removal of byproducts, which are gaseous.[4]
Reaction Mechanism: A Self-Validating System
The conversion of a carboxylic acid to an acyl chloride via thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[4][5] This step forms an acyl chlorosulfite intermediate, which is a significantly better leaving group than the original hydroxyl group.[5] The subsequent collapse of this intermediate, driven by the reformation of the carbonyl double bond, is facilitated by a chloride ion. This process releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which shift the reaction equilibrium towards the product, ensuring a high conversion rate.[4][6]
The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[7][8] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophile, which then reacts more rapidly with the carboxylic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established laboratory procedures and is designed for high fidelity and reproducibility.[9]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Methoxy-4-methylbenzoic acid | 166.17 | 10.0 g | 60.17 | Starting material, ensure it is dry. |
| Thionyl chloride (SOCl₂) | 118.97 | 15 ml (24.6 g) | 210 | Reagent, use in excess. |
| Toluene | 92.14 | 10 ml | - | Solvent, anhydrous grade. |
Equipment
-
Round-bottom flask (100 ml)
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with sodium hydroxide solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Bulb-to-bulb distillation apparatus
-
Vacuum pump
Reaction Workflow
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An In-depth Technical Guide to 3-Methoxy-4-methylbenzoyl Chloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and organic synthesis. It provides a detailed examination of 3-Methoxy-4-methylbenzoyl chloride, a key chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its properties, synthesis, and applications.
Chemical Identity and Nomenclature
A foundational aspect of any chemical entity is its precise identification. This compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name
The formal IUPAC name for this compound is This compound [1]. This nomenclature unambiguously defines the arrangement of its functional groups on the benzene ring.
Synonyms and Common Identifiers
In scientific literature and commercial catalogs, this compound may be referenced by several synonyms. Recognizing these is crucial for exhaustive literature searches and procurement.
| Identifier Type | Value | Source |
| CAS Number | 87808-44-4 | [2][3][4] |
| Molecular Formula | C9H9ClO2 | [1][2][3] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Synonyms | ||
| 3-Methoxy-4-methyl-benzoyl chloride | [1][2] | |
| Benzoyl chloride, 3-methoxy-4-methyl- | [1][2][3] | |
| 4-Methyl-3-methoxybenzoyl chloride | [3] |
Chemical Structure
The structural representation of this compound is fundamental to understanding its reactivity.
Caption: Structure of this compound.
Synthesis and Mechanism
The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, converting a less reactive carboxylic acid into a highly reactive acyl chloride, thereby facilitating a wide range of subsequent reactions.
Synthesis of the Precursor: 3-Methoxy-4-methylbenzoic Acid
The availability of the starting material is paramount. 3-Methoxy-4-methylbenzoic acid (CAS No. 7151-68-0) is a crucial precursor[5][6]. It can be synthesized through various routes, one of which involves the methylation of 3-hydroxy-4-methylbenzoic acid[7]. This precursor is a versatile building block in its own right, finding applications in the synthesis of pharmaceuticals and other specialty chemicals[5][8].
Chlorination of 3-Methoxy-4-methylbenzoic Acid
The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
A detailed procedure for this synthesis has been described in the literature[9]. The following is a representative protocol:
-
To a reaction vessel containing 3-methoxy-4-methylbenzoic acid (10.0 g, 60.17 mmol), add toluene (10 ml) as a solvent.
-
Slowly add thionyl chloride (15 ml, 210 mmol). The excess thionyl chloride serves as both a reagent and a solvent.
-
The mixture is stirred and heated to reflux for 2 hours[9]. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Upon completion, the excess thionyl chloride and toluene are removed by evaporation under reduced pressure.
-
The crude product is then purified by distillation, for instance, bulb-to-bulb distillation at 60°-70° C at a pressure of 0.04 mm Hg, to yield the pure this compound as a colorless liquid[9].
Causality in Experimental Choices:
-
Thionyl Chloride: This reagent is favored due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Toluene: An inert solvent that facilitates the reaction by ensuring a homogenous mixture and allowing for controlled heating to reflux temperature.
-
Reflux: Heating the reaction mixture to its boiling point and condensing the vapors back into the flask ensures that the reaction proceeds at a constant and elevated temperature without loss of solvent or reagent.
-
Distillation: This purification technique is ideal for separating the liquid product from any non-volatile impurities.
Physicochemical and Spectroscopic Data
While experimentally determined spectroscopic data for this compound is not widely available in public databases, predictions based on its structure and comparison with analogous compounds can provide valuable insights for characterization.
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (3H) in the range of 7.0-8.0 ppm, a singlet for the methoxy protons (~3.9 ppm, 3H), and a singlet for the methyl protons (~2.3 ppm, 3H). |
| ¹³C NMR | A carbonyl carbon signal for the acyl chloride around 168 ppm, aromatic carbon signals between 110-160 ppm, a methoxy carbon signal around 56 ppm, and a methyl carbon signal around 20 ppm. |
| IR Spectroscopy | A strong characteristic C=O stretching vibration for the acyl chloride at approximately 1770-1800 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 184, with another peak at m/z 186 due to the ³⁷Cl isotope. A prominent fragment would likely be the acylium ion [M-Cl]⁺ at m/z 149. |
Reactivity and Applications in Drug Development
Acyl chlorides are highly reactive electrophiles, making them valuable intermediates in organic synthesis. This compound is no exception and serves as a precursor for introducing the 3-methoxy-4-methylbenzoyl moiety into a target molecule.
General Reactivity:
This compound will readily react with nucleophiles such as alcohols, amines, and water. The reactivity with water necessitates handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Workflow for Application in Synthesis:
Caption: Synthetic utility of this compound.
Role in Pharmaceutical Synthesis:
The precursor, 3-methoxy-4-methylbenzoic acid, is a known intermediate in the synthesis of important pharmaceutical compounds, including Zafirlukast (an asthma medication) and Finerenone (used to treat chronic kidney disease)[6]. The conversion to the more reactive acyl chloride is a logical step to facilitate the formation of amide or ester linkages present in more complex drug molecules. Furthermore, substituted methoxybenzoyl-aryl-thiazoles have been investigated as novel anticancer agents, highlighting the importance of the methoxybenzoyl scaffold in medicinal chemistry[10].
Safety and Handling
As with all reactive chemical reagents, proper safety precautions are imperative when handling this compound. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the hazards can be inferred from structurally similar compounds like 3-methoxybenzoyl chloride and 4-methoxybenzoyl chloride[11][12][13].
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage[11][12][14].
-
Lachrymator: Vapors can cause irritation and tearing of the eyes[12].
-
Moisture Sensitive: Reacts with water, including moisture in the air, to release corrosive hydrogen chloride gas[13][15].
-
Respiratory Irritant: May cause respiratory irritation if inhaled[11][14].
Handling and Storage Recommendations:
-
Handling:
-
Work in a well-ventilated area, preferably a fume hood[16][17].
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[11][17]. A face shield may also be necessary.
-
Avoid inhalation of vapors[17].
-
Prevent contact with skin and eyes[16].
-
-
Storage:
First-Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[14][16].
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[14].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[11][16].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11][14].
Conclusion
This compound is a valuable and highly reactive chemical intermediate. Its synthesis from the corresponding carboxylic acid is a straightforward and efficient process. The compound's utility is primarily in the introduction of the 3-methoxy-4-methylbenzoyl moiety in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Due to its corrosive and moisture-sensitive nature, strict adherence to safety protocols during its handling and storage is essential. This guide provides the foundational knowledge for the safe and effective use of this important synthetic building block.
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Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
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3-Methoxy-4-methylbenzoyl chloride structural formula
An In-depth Technical Guide to 3-Methoxy-4-methylbenzoyl Chloride: Synthesis, Properties, and Handling
Introduction
This compound is a substituted aromatic acyl chloride that serves as a highly valuable and reactive intermediate in organic synthesis. Its structural motif, featuring a benzoyl chloride core with methoxy and methyl substitutions, makes it a versatile building block for introducing the 3-methoxy-4-methylbenzoyl moiety into a wide array of molecules. In the fields of pharmaceutical development and materials science, such intermediates are crucial for constructing complex molecular architectures with desired biological activities or physical properties. The high reactivity of the acyl chloride functional group allows for efficient coupling with a broad range of nucleophiles, making it a cornerstone reagent for creating esters, amides, and ketones.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, provide a field-proven protocol for its synthesis and purification, explore its core reactivity, and outline the critical safety and handling procedures required for its effective and responsible use in a research environment.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. These properties dictate storage conditions, solvent choices, and appropriate analytical techniques for characterization.
Structural Formula
The structural formula of this compound is defined by a benzene ring substituted with a carbonyl chloride group at position 1, a methoxy group at position 3, and a methyl group at position 4.
Caption: Workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed to be self-validating through clear endpoints and purification steps. [1] Reagents and Equipment:
-
3-methoxy-4-methylbenzoic acid (10.0 g, 60.17 mmol)
-
Thionyl chloride (SOCl₂) (15 ml, ~210 mmol)
-
Toluene (10 ml)
-
Round-bottom flask (100 ml) with a magnetic stir bar
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)
-
Heating mantle
-
Rotary evaporator
-
Bulb-to-bulb distillation apparatus
-
High-vacuum pump
Procedure:
-
Reaction Setup: In a 100 ml round-bottom flask, combine 3-methoxy-4-methylbenzoic acid (10.0 g), toluene (10 ml), and thionyl chloride (15 ml). Causality Note: Toluene acts as a solvent to facilitate mixing and control the temperature, while a significant excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
Reflux: Equip the flask with a reflux condenser leading to a gas scrubber. Heat the mixture to reflux and maintain it with stirring for 2 hours. Self-Validation: The reaction progress can be visually monitored by the dissolution of the solid starting material and the steady evolution of HCl and SO₂ gases (bubbling in the scrubber). The reaction is typically complete when gas evolution ceases.
-
Solvent Removal: After cooling the mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Causality Note: This step isolates the crude product and removes volatile impurities. Care must be taken due to the corrosive nature of the vapors.
-
Purification: The resulting residue is purified by bulb-to-bulb distillation under high vacuum (e.g., 0.04 mm Hg) at a temperature of 60-70°C to yield the final product as a colorless liquid. [1]Causality Note: This purification technique is ideal for small quantities of high-boiling liquids as it minimizes product loss on the surfaces of a traditional distillation column.
Part 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is rooted in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. A nucleophile (Nu⁻) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure re-forms the carbonyl double bond, resulting in the acylated product.
Caption: General mechanism for nucleophilic acyl substitution.
This reactivity allows for the straightforward synthesis of various derivatives:
-
Reaction with Alcohols: Forms esters.
-
Reaction with Amines: Forms amides. * Reaction with Carboxylates: Forms anhydrides.
-
Friedel-Crafts Acylation: Reaction with an aromatic ring (e.g., toluene) in the presence of a Lewis acid catalyst like AlCl₃ yields a diaryl ketone. [2]
Illustrative Application: Synthesis of an Amide
Amide bond formation is one of the most critical reactions in medicinal chemistry. The following protocol illustrates a general procedure for reacting this compound with a primary amine.
Protocol: General Amide Synthesis
-
Setup: Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) in an aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (nitrogen). Cool the solution to 0°C in an ice bath. Causality Note: The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Addition: Slowly add a solution of this compound (1.05 equivalents) in dichloromethane to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide product, which can be further purified by chromatography or recrystallization.
Part 4: Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Their reactivity with water, including atmospheric moisture, is a primary concern. [3][4]
Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage. [3][5]Vapors are highly irritating to the respiratory tract. [6]* Water Reactive: Reacts violently with water, alcohols, and other protic solvents to produce corrosive hydrogen chloride gas. [4][7]* Lachrymator: Vapors can cause severe eye irritation and tearing. [8]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors. [3]* Eye Protection: Use tightly fitting chemical splash goggles in combination with a face shield. [9]* Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure no skin is exposed. [6]* Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. [9]Use syringes and sealed containers for transfers.
Storage and Spill Management
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. [3][8]The container should be kept under an inert atmosphere. Store away from incompatible materials such as water, alcohols, amines, and strong bases. [6]* Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Do NOT use water or combustible absorbents. [5]Collect the material into a sealed container for hazardous waste disposal.
Conclusion
This compound is a potent and versatile chemical intermediate whose value is defined by the reactive acyl chloride group. Its effective use in research and development hinges on a solid understanding of its properties, a mastery of its synthesis, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can confidently and safely leverage this reagent to advance their synthetic objectives in drug discovery and beyond.
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PubChem. This compound. [Link]
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Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]
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A Technical Guide to the Safe Handling of 3-Methoxy-4-methylbenzoyl Chloride for Research Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Methoxy-4-methylbenzoyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the chemical causality behind each safety recommendation. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Compound Profile and Core Reactivity
This compound (CAS No: 87808-44-4) is a substituted acyl chloride, a class of organic compounds characterized by the highly reactive acyl chloride functional group (-COCl).[1][2] This reactivity is the cornerstone of its utility in organic synthesis, primarily as an acylating agent. However, this same reactivity is the root cause of its significant hazards.
The primary mode of hazardous reaction is its rapid and exothermic hydrolysis. Upon contact with water, including atmospheric moisture, it hydrolyzes to form 3-methoxy-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction dictates the majority of the handling, storage, and emergency procedures outlined in this guide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 87808-44-4 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][5] |
| Molecular Weight | 184.62 g/mol | [1][5] |
| Synonyms | 3-Methoxy-4-methyl-benzoyl chloride | [5] |
| Reactivity Profile | Water-reactive; reacts exothermically with bases, amines, and alcohols.[4] |
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to its safe use. The risks are directly linked to its chemical properties.
-
Corrosivity: The compound itself is corrosive, but the primary danger arises from its hydrolysis product, hydrogen chloride. It causes severe skin burns and serious eye damage upon contact.[6][7][8]
-
Inhalation Toxicity: Vapors and the HCl gas produced upon contact with moisture can cause severe respiratory tract irritation.[7][8][9] Inhalation may lead to symptoms such as a burning sensation, coughing, and difficulty breathing.
-
Water Reactivity: The compound reacts vigorously with water.[3][4] This reaction can generate significant heat and pressure, particularly in enclosed containers, and produces corrosive fumes.
-
Incompatibilities: It is incompatible with strong oxidizing agents, bases, alcohols, and amines, with which it can react exothermically.[4] Sealed containers may build pressure over time due to slow decomposition, a risk that is exacerbated by heat.[4]
A Risk-Based Framework for Safe Handling: The Hierarchy of Controls
To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures to ensure personnel safety.
Engineering Controls: The Primary Barrier
Engineering controls are the most critical element in the safe handling of acyl chlorides. Their purpose is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[6][9][10] This is non-negotiable. The fume hood serves two primary purposes:
-
It contains and exhausts volatile vapors and any HCl gas generated, preventing respiratory exposure.[11]
-
It provides a controlled environment with lower ambient humidity, reducing the rate of hydrolysis.
-
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location must be known to all personnel working with the chemical.[12]
Standard Operating Procedure (SOP) for Dispensing
Administrative controls, such as robust SOPs, provide a framework for safe and reproducible work. The following protocol for weighing and dispensing the reagent is a self-validating system designed to minimize exposure.
Protocol 1: Weighing and Dispensing this compound
-
Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials (especially water and bases).[10][11]
-
Don PPE: At a minimum, don a lab coat, chemical-resistant gloves (e.g., nitrile), and indirect-vent chemical splash goggles. A face shield is strongly recommended.[7][12][13]
-
Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the fume hood before opening. This prevents condensation of atmospheric moisture onto the cold chemical.
-
Dispensing: Perform all transfers over a secondary containment tray to manage any potential drips or minor spills. Use clean, dry glassware and tools.[11]
-
Sealing: Once the desired amount is dispensed, securely seal the main container, wiping any residue from the threads with a dry cloth. Consider using a secondary seal like parafilm for long-term storage.
-
Waste Management: Immediately quench any residual chemical on spatulas or weighing paper by slowly adding it to a suitable quenching agent (e.g., a stirred solution of sodium bicarbonate or an alcohol like isopropanol) within the fume hood.[14]
-
Cleanup: Clean the work surface within the fume hood. Doff PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[6]
Personal Protective Equipment (PPE): The Final Defense
PPE is essential but should never be the sole means of protection. It is the last line of defense after engineering and administrative controls have been implemented.
Table 2: Recommended Personal Protective Equipment
| Body Part | Required PPE | Rationale and Specifications | Source(s) |
| Eyes/Face | Indirect-vent chemical splash goggles AND a face shield. | Protects against splashes of the corrosive liquid and corrosive vapors. Standard safety glasses are insufficient. | [7][12] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against direct skin contact. Check for tears before use and change gloves immediately if contaminated. | [7][11] |
| Body | Flame-resistant lab coat. | Protects skin and personal clothing from splashes. Should be buttoned completely. | [7][10] |
| Respiratory | Not required if used in a fume hood. | If engineering controls fail or for major spills, a full-face respirator with an appropriate cartridge (e.g., type ABEK for organic vapors and acid gases) is necessary. | [7] |
Chemical Storage and Incompatibility
Improper storage is a frequent cause of chemical incidents. The primary goal is to prevent contact with moisture and incompatible materials.
-
Storage Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6][10]
-
Container Integrity: Keep containers tightly closed to prevent moisture ingress and vapor escape.[6][7] Store in the original, corrosion-resistant container.[13]
-
Segregation: Store away from incompatible materials. Do not store acids with bases or oxidizers with organics.[4][11] Specifically segregate from:
-
Water and moisture
-
Bases (e.g., hydroxides, amines)
-
Alcohols
-
Strong oxidizing agents
-
Emergency Procedures: Spill and Exposure Management
Preparedness is key to managing emergencies effectively. All personnel must be trained on these procedures.
Spill Response Protocol
Immediate and correct action during a spill is crucial to prevent harm. The response varies by the scale of the spill.
Diagram 1: Spill Response Workflow
Caption: Decision tree for first aid response.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use a safety shower. Seek immediate medical attention. [6][15]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention. [7][9][16]* Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention. [7][16]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][7]
Waste Disposal
All waste containing this compound or its reaction byproducts is considered hazardous waste.
-
Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container. [17]* This includes excess reagent, contaminated absorbents from spills, and any disposable equipment that came into contact with the chemical.
-
Follow all local, state, and federal regulations for the disposal of corrosive and reactive chemical waste. [16]
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This compound | C9H9ClO2 | CID 2759584 . PubChem, National Center for Biotechnology Information. [Link]
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Learn How to Handle Small Hydrochloric Acid Spills Safely . North Industrial Chemicals. [Link]
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3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 . PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Spill Reporting and Response Procedures . Austin Community College District, Emergency Management. [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. [Link]
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3-Methoxy-4-methyl-benzoyl chloride . Oakwood Chemical. [Link]
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A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures . ACS Chemical Health & Safety. [Link]
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Chemical Spills . Florida State University, Emergency Management. [Link]
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Acid Chlorides and Chloroformates - Safety and Handling . BASF. [Link]
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A Comprehensive Technical Guide to the Storage and Handling of 3-Methoxy-4-methylbenzoyl Chloride
Introduction: 3-Methoxy-4-methylbenzoyl chloride is a highly valuable acylating agent in organic synthesis, serving as a key building block in the development of pharmaceuticals and other complex molecules. However, its utility is directly proportional to its reactivity. The very chemical properties that make it an effective reagent also render it susceptible to degradation and pose significant handling risks if not managed with a deep understanding of its chemical nature. This guide moves beyond simple procedural lists to provide a foundational understanding of the causality behind recommended storage and handling protocols. It is designed for researchers, scientists, and drug development professionals who require not just the "how," but the "why," to ensure experimental success, reagent integrity, and, most importantly, laboratory safety.
Section 1: The Chemical Personality of this compound
To effectively store a reactive chemical is to understand its inherent tendencies. The storage protocol for this compound is dictated by the dominant reactivity of its acyl chloride functional group.
The Electrophilic Heart: The Acyl Chloride Functional Group
The core of this compound's reactivity lies in the carbonyl carbon. This carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly pull electron density away from the carbonyl carbon, inducing a significant partial positive charge (δ+). This electron deficiency makes the carbonyl carbon a prime target for nucleophiles—electron-rich species seeking a positive center to attack. This fundamental electronic structure is the origin of the compound's instability in the presence of various common laboratory substances.
The Primary Antagonist: Atmospheric Moisture
The most immediate and pervasive threat to the integrity of any acyl chloride is water.[1][2] this compound reacts readily, often violently, with water, including ambient moisture in the atmosphere, in an exothermic hydrolysis reaction.[3][4][5]
The Mechanism of Hydrolysis:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: This forms an unstable tetrahedral intermediate.
-
Elimination: The intermediate collapses, and the chloride ion—a good leaving group—is expelled. A proton is lost from the oxygen atom that originated from water.
-
Products: The reaction yields the corresponding, and often undesired, 3-methoxy-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][4][6]
This degradation has two critical consequences:
-
Loss of Reagent Integrity: The acyl chloride is consumed, rendering it inactive for its intended acylation reactions.[7]
-
Hazardous Pressure Buildup: The generation of HCl gas within a tightly sealed, non-vented container can lead to a dangerous increase in pressure, creating a risk of container failure or explosion, a known hazard for acyl chlorides.[5][8]
Caption: Hydrolysis pathway of this compound.
A Network of Incompatibilities
Beyond water, this compound is incompatible with a range of common chemicals due to the high reactivity of the acyl chloride group. Storage segregation is therefore a critical safety and quality control measure.
| Incompatible Material Class | Reaction Product(s) | Hazard(s) |
| Water / Moisture | Carboxylic Acid + HCl | Exothermic reaction, pressure buildup, corrosive fumes.[3][5] |
| Alcohols | Esters + HCl | Exothermic reaction, loss of reagent.[2][5][9] |
| Amines / Bases | Amides + HCl | Violent exothermic reaction.[5] |
| Strong Oxidizing Agents | Varies | Fire or explosion risk.[5][10] |
| Metals | - | Slow corrosion, especially in the presence of moisture.[11] |
Table 1: Key Incompatibilities of this compound.
Intrinsic Thermal Instability
Even in the absence of external contaminants, acyl chlorides can undergo slow decomposition over time, a process that is accelerated by heat.[4][11][12] For some acyl chlorides, this decomposition can occur even at room temperature, leading to the same hazardous pressure buildup from HCl gas.[5][8] Therefore, temperature control is not just about slowing reaction rates with trace moisture, but also about inhibiting the compound's own intrinsic decomposition pathway.
Section 2: The Pillars of Safe Storage: A Self-Validating Protocol
A robust storage strategy is a self-validating system that anticipates and neutralizes the chemical's inherent risks. The protocol is built on four pillars: container integrity, atmospheric control, temperature regulation, and segregated location.
Pillar 1: The Storage Container
The primary container is the first and most critical barrier.
-
Material: Borosilicate glass is the standard, offering excellent chemical resistance.
-
Cap: A tightly sealed cap is mandatory to provide a primary barrier against atmospheric moisture.[1][13] For long-term storage, a cap with an inert liner (e.g., PTFE) is essential.
-
Secondary Containment: The primary bottle should be stored inside a compatible, sealed secondary container (e.g., a polyethylene tub or a metal can with absorbent material like vermiculite). This contains any potential leaks and provides an additional barrier.
Pillar 2: Atmosphere & Temperature Control
-
Atmosphere: For long-term storage or to maintain high purity, the headspace of the container must be purged of air and replaced with a dry, inert atmosphere like nitrogen or argon.[1] This provides the most definitive protection against hydrolysis.
-
Temperature: The compound must be stored in a cool environment.[10][13][14] Refrigerated storage (e.g., 2-8°C) is highly recommended to minimize the rate of both hydrolysis and intrinsic decomposition.[8] The storage area must be away from all heat sources, sparks, and open flames.[10][15][16]
Pillar 3: The Storage Location
The chemical's storage location must be carefully selected:
-
Ventilation: A well-ventilated area is crucial to prevent the accumulation of any potential fumes.[13][14][15]
-
Dry Environment: The location must be dry. Do not store under sinks or in areas prone to condensation.
-
Security: The compound should be stored in a locked cabinet or facility to restrict access to authorized personnel.[12][13][14][15]
-
Segregation: Store in a dedicated cabinet for corrosive and water-reactive materials, away from the incompatible substances listed in Table 1.
Protocol for Maintaining Stock Integrity: The Working Aliquot Method
Repeatedly opening the main stock bottle introduces moisture and nitrogen from the air, progressively degrading the entire supply. The field-proven best practice is to create smaller working aliquots.[1] This protocol preserves the purity of the bulk supply for the duration of its shelf life.
Caption: The working aliquot method minimizes degradation of the bulk supply.
Section 3: Experimental Protocol: Safe Transfer and Aliquoting
This protocol describes the essential steps for safely transferring this compound to a working aliquot bottle. This procedure must be performed inside a certified chemical fume hood or a glovebox.
Materials:
-
Main stock bottle of this compound.
-
Smaller, oven-dried glass bottle with a PTFE-lined cap for the aliquot.
-
Dry glass syringe and a new, dry needle.
-
Source of dry nitrogen or argon gas.
-
Septum for the main stock bottle if available.
Procedure:
-
Preparation: Ensure all glassware (aliquot bottle, syringe) is meticulously dried, for example, in a 120°C oven for several hours, and cooled to room temperature in a desiccator or under a stream of inert gas.[1][7]
-
Inert Atmosphere: Place the main stock bottle and the empty aliquot bottle inside the fume hood or glovebox. If using a fume hood, maintain a gentle positive pressure of nitrogen into both bottles to displace air and moisture.
-
Equilibration: Allow the refrigerated stock bottle to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
-
Transfer: Working under the inert atmosphere, carefully uncap the main bottle. Withdraw the desired amount of the liquid using the dry syringe.
-
Dispense: Dispense the liquid into the smaller, dry aliquot bottle.
-
Seal: Immediately and tightly cap both the main stock bottle and the new aliquot bottle. If desired, wrap the cap-bottle interface of the main stock bottle with Parafilm™ for an extra seal.
-
Purge (Optional but Recommended): Before final tightening, briefly flush the headspace of both bottles with dry nitrogen or argon.
-
Storage: Properly label the new aliquot bottle. Return the main stock bottle to its designated refrigerated, secure storage location. The working aliquot can be stored in a desiccator in a cool, ventilated area for more frequent access.
Conclusion
The effective storage of this compound is an exercise in proactive chemical management. Its high reactivity, particularly its extreme sensitivity to moisture and potential for decomposition, mandates a multi-layered storage protocol. By understanding the fundamental principles of its electrophilic nature and implementing a system based on container integrity, atmospheric control, temperature regulation, and strategic aliquoting, researchers can ensure the long-term viability of this critical reagent and maintain a safe laboratory environment.
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3-Methoxy-4-methyl-benzoyl chloride - Oakwood Chemical. [Link]
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3-Methoxy-4-methylbenzoyl chloride commercial suppliers
An In-depth Technical Guide to the Commercial Sourcing and Application of 3-Methoxy-4-methylbenzoyl chloride
Foreword: Beyond the Catalog Number
For the discerning researcher in drug discovery and synthetic chemistry, the procurement of a chemical intermediate is not merely a transaction; it is the foundational step upon which entire research programs are built. The quality, consistency, and documentation of a starting material like this compound (CAS No: 87808-44-4) can dictate the success, reproducibility, and timeline of a project. This guide is designed to move beyond a simple list of suppliers, offering instead a framework for informed sourcing, rigorous quality assessment, and safe, effective application of this versatile chemical building block. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative data.
Core Compound Analysis: this compound
This compound is an acyl chloride distinguished by a substituted benzene ring. This specific arrangement of methoxy and methyl groups makes it a valuable intermediate for introducing the 3-methoxy-4-methylbenzoyl moiety into larger, more complex molecules. Its utility is particularly noted in the synthesis of novel pharmacologically active compounds, such as potential anticancer agents where the benzoyl-aryl-thiazole scaffold has shown promise.[1]
The primary reactivity of this compound is centered on the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.), making it an efficient acylating agent.[2] However, this high reactivity also necessitates stringent handling and storage protocols to prevent decomposition.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| CAS Number | 87808-44-4 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol [3][4] |
| Appearance | Typically a colorless liquid or low-melting solid |
| Reactivity | Reacts violently with water and other protic solvents[2] |
Commercial Supplier Landscape and Due Diligence
Identifying a reliable supplier is a critical control point in the research workflow. While many vendors may list this compound, their suitability varies. The following table provides a non-exhaustive list of commercial suppliers.
| Supplier | Catalog Number (Example) | Notes |
| Oakwood Chemical | 020643[3][4] | A well-established supplier of chemical intermediates. |
| BLD Pharm | 87808-44-4[5] | Often provides access to analytical data like NMR and HPLC on their product pages.[5] |
| AOBChem | 25883[6] | Provides purity specifications and basic safety information.[6] |
| JHECHEM CO LTD | - | Listed as a manufacturer on the Echemi platform.[7] |
| Matrix Scientific | - | Listed as a supplier on LookChem, with pricing examples.[8] |
The Scientist's Supplier Evaluation Workflow
Choosing a supplier should be a systematic process. Simply selecting the cheapest option can introduce significant downstream risk in the form of failed reactions, difficult purifications, and non-reproducible results. The following workflow is recommended:
Caption: A logical workflow for the evaluation and selection of a chemical supplier.
Safety, Handling, and Storage: A Non-Negotiable Protocol
Acyl chlorides as a class are hazardous materials. Their reactivity with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas demands rigorous adherence to safety protocols.[2]
Core Safety Requirements:
-
Engineering Controls : All handling must be conducted in a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE) : Mandates the use of chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a full face shield, and a flame-retardant lab coat.[10][11]
-
Moisture Avoidance : Use only oven-dried glassware and anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).[2][12]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[2][9] Containers must be kept tightly sealed, often under an inert gas blanket, to maintain integrity.[2]
Spill & Emergency Procedures: In case of a spill, evacuate the area and eliminate ignition sources. Use an absorbent material like sand or vermiculite for containment; never use water .[13][14] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10][15]
Synthetic Utility and Mechanistic Insight
The primary utility of this compound is in acylation reactions. A common laboratory-scale synthesis of the compound itself involves treating the parent carboxylic acid (3-methoxy-4-methylbenzoic acid) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[16]
The compound serves as an electrophile in nucleophilic acyl substitution reactions. This mechanism is foundational to its synthetic applications.
Caption: General mechanism for Nucleophilic Acyl Substitution.
This reactivity is harnessed in drug discovery to connect molecular fragments, for example, in the synthesis of amide or ester linkages within a target molecule.[1][17]
Field-Proven Experimental Protocols
Protocol 1: Incoming Quality Control (QC) Verification
Rationale: Never assume the purity stated on a label is absolute. A quick QC check can save weeks of troubleshooting. This protocol validates the identity and reactivity of the acyl chloride.
-
Visual Inspection : Upon receipt, inspect the container for proper sealing and an inert gas blanket (if specified). The liquid should be clear and colorless. A yellow tint may indicate some degradation.
-
Setup : In a fume hood, add 2 mL of anhydrous dichloromethane and a small magnetic stir bar to an oven-dried 10 mL flask under a nitrogen atmosphere.
-
Reagent Addition : Using a syringe, carefully add a small, representative sample of this compound (~50 mg) to the flask.
-
Test Reaction : Add one equivalent of a simple primary alcohol (e.g., benzyl alcohol) and one equivalent of a non-nucleophilic base (e.g., triethylamine) to the solution at 0 °C.
-
Monitoring : Allow the reaction to stir for 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting alcohol and the formation of a new, less polar spot corresponding to the ester product.
-
Analysis : If the reaction proceeds cleanly to completion, it provides high confidence in the material's identity and reactivity. The resulting ester can be quickly analyzed by LC-MS to confirm the expected mass.
Protocol 2: Standard Amide Coupling for Library Synthesis
Rationale: This protocol provides a robust, general method for coupling the acyl chloride with a primary or secondary amine, a common step in creating libraries of potential drug candidates.
-
Amine Solution Preparation : In a dry flask under nitrogen, dissolve the amine starting material (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[12] Cool the solution to 0 °C in an ice-water bath.
-
Base Addition : Add a non-nucleophilic base (1.1 to 1.5 equivalents, e.g., triethylamine or pyridine) to the amine solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.[2]
-
Acyl Chloride Addition : Slowly, dropwise, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine/base mixture. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction Progression : Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the limiting reagent (typically the amine).
-
Aqueous Workup : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography or recrystallization.
Conclusion
This compound is a potent synthetic tool, but its effective use is predicated on a deep understanding of its properties and a rigorous approach to sourcing and handling. By integrating the principles of technical due diligence, stringent safety protocols, and validated experimental methods, researchers can leverage this intermediate to its full potential, accelerating the path from chemical synthesis to groundbreaking discovery.
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PrepChem. Synthesis of a. This compound. [Link]
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Oakwood Chemical. 3-Methoxy-4-methyl-benzoyl chloride. [Link]
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AOBChem USA. This compound. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. [Link]
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Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
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Sciencemadness Discussion Board. Acyl chlorides stability. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
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NIST. Benzoyl chloride, 4-methoxy-. [Link]
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National Institutes of Health (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-4-methylbenzoyl Chloride
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxy-4-methylbenzoyl chloride (CAS No: 87808-44-4), a key intermediate in synthetic organic chemistry.[1][2] While direct, publicly available experimental spectra for this specific molecule are limited, this document leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound for identification, purity assessment, and reaction monitoring.
The molecular structure of this compound, with its distinct aromatic substitution pattern and reactive acyl chloride moiety, gives rise to a unique spectroscopic fingerprint. This guide will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Predicted Spectroscopic Behavior
The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing benzoyl chloride functionality dictates the electronic environment of the aromatic ring and, consequently, its spectral properties.
Caption: Molecular Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The predictions below are based on established substituent effects and data from similar compounds like 3-methoxybenzoyl chloride and 4-methylbenzoyl chloride.[3][4][5][6][7]
A. Predicted ¹H NMR Spectral Data (in CDCl₃)
The aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 - 7.8 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~7.5 - 7.7 | s | 1H | H-2 | This proton is situated between the methoxy and carbonyl chloride groups and is expected to be a singlet due to minimal coupling with other protons. |
| ~7.2 - 7.4 | d | 1H | H-5 | This proton is ortho to the methyl group and will be a doublet due to coupling with H-6. |
| ~3.9 | s | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |
| ~2.3 | s | 3H | -CH₃ | Aromatic methyl protons also appear as a singlet, generally further upfield than the methoxy signal. |
B. Predicted ¹³C NMR Spectral Data (in CDCl₃)
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (acyl chloride) | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield. |
| ~158 | C-3 (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~145 | C-4 (C-CH₃) | Aromatic carbon attached to the methyl group. |
| ~135 | C-1 (C-COCl) | The ipso-carbon attached to the carbonyl group. |
| ~132 | C-6 | Aromatic CH carbon. |
| ~122 | C-5 | Aromatic CH carbon. |
| ~112 | C-2 | Aromatic CH carbon. |
| ~56 | -OCH₃ | The carbon of the methoxy group. |
| ~20 | -CH₃ | The carbon of the methyl group. |
C. Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 5 seconds) to allow for the slower relaxation of quaternary carbons.
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.
A. Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds in the methoxy and methyl groups. |
| ~1780-1740 | Strong | C=O stretch (acyl chloride) | This is a key diagnostic peak. The high frequency is due to the electron-withdrawing effect of the chlorine atom. |
| ~1600 & ~1480 | Medium-Strong | C=C aromatic ring stretch | Typical for substituted benzene rings. |
| ~1250 | Strong | Asymmetric C-O-C stretch | Characteristic of the aryl-alkyl ether (methoxy group). |
| ~1050 | Medium | Symmetric C-O-C stretch | Also associated with the methoxy group. |
| ~850-800 | Strong | C-H out-of-plane bending | The specific frequency can be indicative of the 1,2,4-substitution pattern. |
| ~700-600 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond absorption. |
B. Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Alternatively, if the sample is a solid, press a small amount firmly against the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
A. Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Predicted Identity | Rationale |
| 184/186 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[2] |
| 149 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion, resulting in the 3-methoxy-4-methylbenzoyl cation. This is expected to be a major fragment. |
| 121 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation, yielding a substituted phenyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of alkylbenzenes. |
B. Visualizing the Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
C. Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) system for separation prior to analysis.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.
IV. Synthesis and Purity
This compound is typically synthesized from its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8] The progress of this reaction can be monitored by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, higher frequency C=O stretch of the acyl chloride. The purity of the final product can be assessed by NMR, where the absence of signals corresponding to the starting material or residual solvents would indicate a high degree of purity.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and monitor its role in subsequent chemical transformations. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.
References
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PrepChem.com. Synthesis of a. This compound. Available from: [Link]
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LookChem. Benzoyl chloride, 3-methoxy-4-methyl- (9CI). Available from: [Link]
-
Oakwood Chemical. 3-Methoxy-4-methyl-benzoyl chloride. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]
-
PubChem - NIH. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405. Available from: [Link]
-
NIST WebBook. Benzoyl chloride, 4-methoxy-. Available from: [Link]
-
NIST WebBook. Benzoyl chloride, 4-methyl-. Available from: [Link]
-
SpectraBase. 3-Methoxybenzyl chloride - Optional[13C NMR] - Spectrum. Available from: [Link]
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Methodological & Application
Application Notes & Protocols for Amide Synthesis Using 3-Methoxy-4-methylbenzoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Substituted Benzamides in Medicinal Chemistry
The amide bond is a cornerstone of modern pharmacology, present in a vast array of approved drugs and clinical candidates. Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged scaffold for engaging with biological targets. Within this class, substituted benzamides are of particular interest. The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target affinity.
3-Methoxy-4-methylbenzoyl chloride is a valuable bifunctional reagent for introducing the 3-methoxy-4-methylphenyl moiety into target molecules. This specific substitution pattern can influence electronic properties and bioavailability, making it a useful building block for lead optimization in drug discovery programs.[1] The most direct and efficient method for coupling this reagent with primary or secondary amines is via nucleophilic acyl substitution, a reaction often conducted under the robust and versatile Schotten-Baumann conditions.[2][3]
This guide provides a comprehensive overview of the synthesis of amides using this compound, detailing the underlying mechanism, critical experimental parameters, and step-by-step protocols for successful implementation in a research and development setting.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and an amine proceeds through a well-established nucleophilic addition-elimination mechanism.[4] The process is highly efficient due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride.[5] This initial addition breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral intermediate.[6][7]
-
Intermediate Collapse: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond.
-
Leaving Group Expulsion: Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is eliminated as the leaving group.[5]
-
Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture. This final step is crucial as it removes the acidic proton, preventing the protonation of the starting amine and driving the reaction to completion.[3][4] An excess of the amine reactant can also serve as the base.[8]
Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.
Experimental Design: Critical Parameters and Considerations
The success of the amide coupling reaction hinges on the careful selection of reagents and conditions. The high reactivity of acyl chlorides means that side reactions, primarily hydrolysis, are a key concern.
-
Amine Substrate: Both primary and secondary aliphatic and aromatic amines are suitable for this reaction.[8] Sterically hindered amines may react more slowly and require elevated temperatures or longer reaction times.
-
Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve a wide range of substrates.[9] For biphasic Schotten-Baumann conditions, a combination of an organic solvent (like DCM or diethyl ether) and water is used.[3]
-
Base: A non-nucleophilic base is required to neutralize the HCl byproduct.[2] Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used in anhydrous conditions.[9] In aqueous biphasic systems, an inorganic base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is employed.[7][10] At least one equivalent of base is necessary, though often a slight excess (1.1-1.5 equivalents) is used to ensure the reaction goes to completion.
-
Temperature: The reaction is exothermic and often violent, especially on a larger scale.[2][11] It is critical to control the temperature by adding the acyl chloride solution dropwise to a cooled solution of the amine and base (typically 0 °C).[1] After the initial addition, the reaction can often be stirred at room temperature until completion.[9]
-
Moisture Control: this compound is sensitive to moisture and will react with water to form the corresponding carboxylic acid.[12][13] All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Substituted 3-Methoxy-4-methylbenzamides
This protocol describes a general method for the acylation of a primary or secondary amine with this compound under anhydrous conditions.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply
-
Standard workup reagents (1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.1 eq) and TEA (1.3 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).
-
Cooling: Cool the stirring amine solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will typically form.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching & Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted acyl chloride or carboxylic acid), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Figure 2: Experimental Workflow for Amide Synthesis.
Protocol 2: In-Situ Preparation of this compound
For convenience or when the acyl chloride is not commercially available, it can be prepared from the corresponding carboxylic acid immediately prior to the amide coupling step.[14]
Materials:
-
3-Methoxy-4-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2-3 eq) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Toluene or DCM
-
Catalytic DMF (1-2 drops, only for oxalyl chloride)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, suspend 3-Methoxy-4-methylbenzoic acid in anhydrous toluene or DCM.
-
Chlorination:
-
Using Thionyl Chloride: Add thionyl chloride (2.5 eq) and heat the mixture to reflux for 2 hours, or until gas evolution (SO₂ and HCl) ceases.[14]
-
Using Oxalyl Chloride: Add oxalyl chloride (1.5 eq) followed by a catalytic drop of DMF. Stir at room temperature until gas evolution (CO, CO₂, and HCl) ceases (typically 1-2 hours).
-
-
Isolation: Carefully remove the excess chlorinating agent and solvent under reduced pressure. To ensure complete removal, co-evaporate the residue with anhydrous toluene two or three times.[15]
-
Usage: The resulting crude this compound is typically a liquid or low-melting solid and can be used directly in Protocol 1 without further purification.
Safety and Handling
Acyl chlorides are hazardous reagents that must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Corrosivity: this compound is a corrosive substance that can cause severe skin burns and eye damage.[16][17] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Reactivity: It reacts exothermically with water and moisture to release corrosive hydrogen chloride (HCl) gas.[12][13] Avoid all contact with water. Ensure containers are kept tightly sealed.
-
Inhalation: Vapors may cause respiratory irritation.[16] Avoid breathing dust, fumes, or vapors.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[18]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[16]
-
Data Presentation: Representative Amide Derivatives
The following table provides calculated data for amides synthesized from this compound and various representative amines. This serves as a useful reference for characterization and yield calculations.
| Amine Substrate | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (from 1g acyl chloride) |
| Aniline | N-phenyl-3-methoxy-4-methylbenzamide | C₁₅H₁₅NO₂ | 241.29 | 1.31 g |
| Benzylamine | N-benzyl-3-methoxy-4-methylbenzamide | C₁₆H₁₇NO₂ | 255.31 | 1.38 g |
| Piperidine | (3-methoxy-4-methylphenyl)(piperidin-1-yl)methanone | C₁₄H₁₉NO₂ | 233.31 | 1.26 g |
| Ammonia | 3-methoxy-4-methylbenzamide | C₉H₁₁NO₂ | 165.19 | 0.89 g |
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Retrieved from [Link]
-
chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]
-
ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Added amines lead to competing reactions of PhCOCl to give anilides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. This compound. Retrieved from [Link]
-
ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Organic Process Research & Development. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]
-
Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Benzoyl chloride, 3-methoxy-4-methyl- (9CI). Retrieved from [Link]
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3-Methoxy-4-methylbenzoyl chloride acylation of primary amines
Application Note & Protocol Guide
Topic: Acylation of Primary Amines with 3-Methoxy-4-methylbenzoyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Amide Bond Formation
The formation of an amide bond is arguably one of the most critical reactions in medicinal chemistry and organic synthesis, forming the backbone of peptides and a vast array of pharmaceuticals.[1][2] The acylation of primary amines using acyl chlorides, such as this compound (CAS No. 87808-44-4)[3], represents a robust and highly efficient method for constructing N-aryl and N-alkyl amides. This specific acylating agent provides a substituted benzoyl moiety that is a common feature in various biologically active molecules.
This guide provides a detailed examination of the underlying reaction mechanism, a field-proven experimental protocol, and critical insights for successfully synthesizing N-substituted-3-methoxy-4-methylbenzamides. The methodologies described herein are grounded in the principles of the Schotten-Baumann reaction, a cornerstone of amide synthesis.[4][5][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution pathway. The process is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This step forms a transient tetrahedral intermediate.[7][8][9] The reaction is driven to completion by the elimination of a chloride ion and the subsequent deprotonation of the nitrogen atom, which is facilitated by a base.
The Critical Role of the Base: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[10] This acidic byproduct will react with any unreacted primary amine, converting it into its non-nucleophilic ammonium salt and thereby halting the reaction. To prevent this and drive the reaction to completion, a stoichiometric amount of a base (such as triethylamine, pyridine, or aqueous sodium hydroxide) is required to scavenge the HCl as it is formed.[6][10] This technique, particularly when using an aqueous base in a biphasic system, is famously known as the Schotten-Baumann reaction condition.[4][6]
Detailed Experimental Protocol
This protocol outlines a general and reliable procedure for the acylation of a primary amine with this compound under anhydrous basic conditions.
Materials and Reagents
-
Primary Amine (Substrate) (1.0 equiv.)
-
This compound (1.05-1.1 equiv.)[11]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2-1.5 equiv.)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[12]
-
1 M Hydrochloric Acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Addition funnel or syringe pump
-
Ice-water bath
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration and chromatography
Safety Precautions: Handle with Extreme Care
-
Acyl Chlorides: this compound is a reactive and corrosive compound. It is moisture-sensitive and will react violently with water, releasing corrosive HCl gas.[13][14] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[14][15]
-
Handling: All operations involving acyl chlorides must be performed in a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[13][15]
-
Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine has a strong, unpleasant odor and is flammable. Handle all chemicals with appropriate care.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride into the corresponding carboxylic acid.[16] The inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Causality: The acylation reaction is typically exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent the formation of side products, and ensure safety.
-
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes using an addition funnel or a syringe pump.[12][17]
-
Causality: Slow, controlled addition prevents a rapid temperature increase and minimizes potential side reactions. A slight excess of the acyl chloride ensures complete consumption of the limiting primary amine.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.[18] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Check for the consumption of the starting amine.
-
Causality: TLC provides a simple and effective way to determine when the reaction is complete, preventing unnecessary heating or extended reaction times.
-
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[12][19]
-
Causality: The basic NaHCO₃ solution neutralizes any remaining acyl chloride and the triethylamine hydrochloride salt formed during the reaction.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM. Combine all organic layers.[12]
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine (to reduce the amount of dissolved water in the organic phase).[18][20]
-
Causality: Each washing step is designed to remove specific impurities. The acidic wash protonates the basic triethylamine, making it water-soluble.[20] The subsequent washes ensure the organic layer is free of acidic or basic residues.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12][18]
-
Purification: The resulting crude amide can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[12]
Product Characterization
The identity and purity of the final N-substituted-3-methoxy-4-methylbenzamide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure by identifying characteristic peaks. The N-H proton of the amide typically appears as a broad singlet in the ¹H NMR spectrum.[21]
-
Infrared (IR) Spectroscopy: Look for the disappearance of the primary amine N-H stretches (typically two bands around 3350-3450 cm⁻¹) and the appearance of a strong amide C=O stretch (around 1640-1680 cm⁻¹) and an N-H stretch (one band around 3300 cm⁻¹).[22][23]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. Compounds with an odd number of nitrogen atoms will have an odd-numbered molecular weight according to the nitrogen rule.[22][23]
Data & Workflow Visualization
Table of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Amine:Acyl Chloride | 1 : 1.05-1.1 | A slight excess of acyl chloride ensures full conversion of the amine. |
| Base (Et₃N) | 1.2-1.5 equivalents | Scavenges HCl byproduct and drives the reaction forward. |
| Conditions | ||
| Temperature | 0 °C to Room Temp. | Controls exothermic reaction and minimizes side products. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that do not react with the acyl chloride. |
| Reaction Time | 2 - 16 hours | Varies with substrate reactivity; monitor by TLC. |
| Typical Yield | 75-95% | Dependent on substrate and purification efficiency. |
Experimental Workflow Diagram
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acyl chloride (hydrolyzed).2. Amine is poorly nucleophilic.3. Insufficient base. | 1. Use freshly prepared or newly purchased acyl chloride.2. Consider gentle heating or adding a catalyst like DMAP.3. Ensure at least 1.2 equivalents of base are used. |
| Formation of Carboxylic Acid | Moisture in the reaction flask, solvent, or reagents. | Flame-dry all glassware. Use anhydrous solvents and reagents. Maintain a positive pressure of inert gas. |
| Double Acylation (Side Product) | For some highly reactive amines, a second acylation can occur on the amide nitrogen. | Use a strict 1:1.05 stoichiometry. Avoid large excesses of acyl chloride. Maintain low temperatures. |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization. |
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- PrepChem.com. Synthesis of a. This compound.
- Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- Thermo Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery.
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Arkivoc. (n.d.). N-Acylation in combinatorial chemistry.
- LookChem. (n.d.). Benzoyl chloride, 3-methoxy-4-methyl- (9CI).
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
Sources
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Application Notes and Protocols for the Synthesis of N-Aryl-3-methoxy-4-methylbenzamides via Reaction of 3-Methoxy-4-methylbenzoyl Chloride with Anilines
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of N-aryl-3-methoxy-4-methylbenzamides, a class of compounds with significant potential in medicinal chemistry and materials science. The core of this guide focuses on the reaction between 3-methoxy-4-methylbenzoyl chloride and various substituted anilines, typically conducted under Schotten-Baumann conditions. We delve into the underlying mechanistic principles, provide step-by-step experimental procedures, outline detailed characterization techniques, and offer expert insights into troubleshooting and optimizing this crucial amide bond-forming reaction. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and in-depth resource for the synthesis and analysis of this important chemical scaffold.
Introduction and Scientific Context
The N-aryl benzamide linkage is a privileged scaffold in modern drug discovery, present in a multitude of biologically active molecules. The specific substitution pattern of a 3-methoxy and a 4-methyl group on the benzoyl moiety can significantly influence the molecule's conformational properties and its interactions with biological targets. The reaction of this compound with anilines provides a direct and efficient route to a diverse library of these valuable compounds.
This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.[1] Understanding the nuances of this reaction, including the role of reagents, solvent effects, and the influence of electronic properties of the aniline substituents, is paramount for achieving high yields and purity. This guide aims to provide not just a protocol, but a foundational understanding of the reaction to empower researchers to adapt and troubleshoot as needed.
Reaction Mechanism and Kinetics
The formation of an N-aryl-3-methoxy-4-methylbenzamide from this compound and an aniline proceeds via a nucleophilic acyl substitution mechanism. This multi-step process is outlined below.
Step 1: Nucleophilic Attack The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the aniline at the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
Step 3: Deprotonation A base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, neutralizes the hydrochloric acid generated in the reaction, driving the equilibrium towards the product.[2] This deprotonation of the nitrogen atom yields the final N-aryl-3-methoxy-4-methylbenzamide.
Caption: Nucleophilic Acyl Substitution Mechanism.
Kinetics and the Influence of Aniline Substituents:
The rate of this reaction is highly dependent on the nucleophilicity of the aniline.
-
Electron-Donating Groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and thus increasing the reaction rate.
-
Electron-Withdrawing Groups (EWGs) on the aniline ring (e.g., -NO₂, -Cl) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[3] In such cases, longer reaction times or slightly elevated temperatures may be necessary to achieve good conversion.
Experimental Protocols
Preparation of this compound
The acyl chloride is a moisture-sensitive reagent and is often best prepared fresh before use.
Materials:
-
3-Methoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-4-methylbenzoic acid (1.0 eq.) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
General Protocol for the Synthesis of N-Aryl-3-methoxy-4-methylbenzamides (Schotten-Baumann Conditions)
This protocol is a robust method for the acylation of a variety of anilines.
Caption: General experimental workflow for synthesis.
Materials:
-
Substituted Aniline (1.0 eq.)
-
This compound (1.05 eq.)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq.)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate/Hexane for recrystallization
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq.) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C and begin stirring.
-
Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the aniline solution.
-
In a separate beaker, dissolve this compound (1.05 eq.) in a small amount of dichloromethane.
-
Add the this compound solution dropwise to the stirred biphasic mixture over 20-30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Product Characterization
Thorough characterization of the synthesized N-aryl-3-methoxy-4-methylbenzamides is crucial to confirm their structure and purity. The following table summarizes the expected spectroscopic data for a representative product, N-(4-chlorophenyl)-3-methoxy-4-methylbenzamide .
| Analytical Technique | Expected Observations for N-(4-chlorophenyl)-3-methoxy-4-methylbenzamide |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (s, 1H, N-H), ~7.5-7.7 (d, 2H, Ar-H), ~7.3-7.5 (m, 4H, Ar-H), ~3.9 (s, 3H, O-CH₃), ~2.3 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165-167 (C=O), ~158-160 (C-OCH₃), ~120-140 (aromatic carbons), ~55-57 (O-CH₃), ~16-18 (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1640-1660 (C=O stretch, Amide I), ~1520-1550 (N-H bend, Amide II), ~1250-1280 (C-O stretch). |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive or hydrolyzed acyl chloride. - Insufficiently nucleophilic aniline (due to strong EWGs). - Insufficient base. | - Use freshly prepared or high-purity acyl chloride. - Increase reaction time and/or temperature. - Ensure at least 2 equivalents of base are used. |
| Presence of Unreacted Aniline | - Incomplete reaction. - Insufficient acyl chloride. | - Extend the reaction time. - Use a slight excess (1.05-1.1 eq.) of the acyl chloride. |
| Formation of Carboxylic Acid Byproduct | - Hydrolysis of the acyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen). - Add the acyl chloride slowly at low temperatures. |
| Difficulty in Product Purification | - Oily product that does not crystallize easily. - Presence of closely related impurities. | - Attempt purification by column chromatography. - Try different solvent systems for recrystallization. |
Safety and Handling Precautions
-
This compound is corrosive and reacts with moisture. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anilines can be toxic and are readily absorbed through the skin. Consult the Safety Data Sheet (SDS) for the specific aniline being used and handle with appropriate care.
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure by handling it in a fume hood.
Conclusion
The reaction of this compound with anilines is a versatile and reliable method for the synthesis of a wide array of N-aryl benzamides. By understanding the reaction mechanism, carefully controlling the reaction conditions as described in the provided protocols, and employing rigorous characterization techniques, researchers can efficiently synthesize and validate these valuable compounds for their applications in drug discovery and materials science. This guide provides the necessary framework for successful and reproducible synthesis.
References
- Al-Sharify, A. N. M., Jafar, N. N. A., & Madlool, A. K. (2014). Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. Iraqi National Journal of Chemistry, 56, 394-404.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Kaushik, R. D., Joshi, R., & Singh, D. (1998). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 10(3), 567-572.
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dimethoxy-N-(4-nitrophenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-methoxy-N-(3-methyl-4-nitrophenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
ResearchGate. (2020). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
Sources
Application Notes and Protocols for Esterification Reactions with 3-Methoxy-4-methylbenzoyl Chloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-methoxy-4-methylbenzoyl chloride in esterification reactions. This document delves into the underlying chemical principles, provides detailed, validated protocols for various alcohol substrates, and offers insights into reaction optimization and safety.
The Reagent: this compound
This compound is a versatile acylating agent, valued for introducing the 3-methoxy-4-methylbenzoyl moiety into molecules, a common scaffold in medicinal chemistry and materials science.
Physicochemical Properties and Reactivity
As an acyl chloride, this compound is characterized by a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[1] This reactivity is the basis for its utility in forming esters with a wide range of alcohols and phenols. The presence of the electron-donating methoxy and methyl groups on the benzene ring can subtly modulate the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride. It is a moisture-sensitive compound and will readily hydrolyze to the corresponding carboxylic acid upon contact with water.[2][3]
| Property | Value |
| CAS Number | 87808-44-4 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
Synthesis of this compound
The reagent is typically synthesized from its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] A common laboratory-scale preparation is outlined below.
Protocol for Synthesis: A mixture of 3-methoxy-4-methylbenzoic acid (10.0 g, 60.17 mmol), thionyl chloride (15 ml, 210 mmol), and toluene (10 ml) is stirred at reflux for 2 hours.[4] The cessation of gas evolution (HCl and SO₂) indicates the reaction is nearing completion. After the reaction period, the excess thionyl chloride and toluene are removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.[4]
Handling and Safety Precautions
This compound is a corrosive substance that reacts with moisture to produce hydrochloric acid.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be conducted in a well-ventilated chemical fume hood. It is incompatible with water, strong bases, and strong oxidizing agents.[2]
Principles of Esterification with this compound
The formation of esters from this compound and an alcohol or phenol proceeds via a nucleophilic acyl substitution mechanism.[6]
The Role of a Base
An essential component of these reactions is a base, which serves two primary purposes:
-
To neutralize the hydrochloric acid (HCl) byproduct: The reaction generates one equivalent of HCl, which can protonate the alcohol or other basic functionalities in the molecule, rendering them non-nucleophilic. The base scavenges this acid, allowing the reaction to proceed to completion.[6]
-
To deprotonate the nucleophile (in some cases): For less nucleophilic alcohols, such as phenols, a base can be used to generate the more nucleophilic alkoxide or phenoxide ion.[7]
Commonly used bases include pyridine, triethylamine (Et₃N), and aqueous sodium hydroxide (in the case of the Schotten-Baumann reaction).[6]
The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic method for acylating alcohols and amines using an acid chloride in the presence of an aqueous base, typically sodium hydroxide.[6][8] This reaction is often performed in a two-phase system (e.g., dichloromethane and water), where the product remains in the organic layer, and the base and neutralized HCl are in the aqueous layer.[8] This technique is particularly effective for the esterification of phenols.[9]
Catalysis with 4-(Dimethylamino)pyridine (DMAP)
For sterically hindered or less reactive alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[10] DMAP is a hypernucleophilic acylation catalyst. It first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[1][10] This intermediate is then readily attacked by the alcohol, even a sterically hindered one, to form the ester and regenerate the DMAP catalyst.[10][11]
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of substrates.
Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes a standard procedure for the esterification of a primary alcohol using a tertiary amine base in an aprotic solvent.
Workflow:
Caption: Workflow for the esterification of a primary alcohol.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Benzyl Alcohol | 108.14 | 5.0 | 1.0 | 0.51 mL |
| This compound | 184.62 | 5.5 | 1.1 | 1.02 g |
| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.5 | 1.05 mL |
| Dichloromethane (DCM) | - | - | - | 25 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in DCM to the cooled mixture dropwise over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (aq.).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl 3-methoxy-4-methylbenzoate.
Protocol 2: Esterification of a Phenol under Schotten-Baumann Conditions
This protocol is optimized for the esterification of phenols, which are less nucleophilic than aliphatic alcohols.
Workflow:
Caption: Workflow for Schotten-Baumann esterification of a phenol.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Phenol | 94.11 | 10.0 | 1.0 | 0.94 g |
| This compound | 184.62 | 11.0 | 1.1 | 2.03 g |
| Sodium Hydroxide (10% aq.) | 40.00 | ~25.0 | ~2.5 | 10 mL |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq.) in 10% aqueous NaOH (2.5 eq.) and dichloromethane.
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Add this compound (1.1 eq.) dropwise to the rapidly stirred mixture.
-
Remove the ice bath and continue to stir vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude phenyl 3-methoxy-4-methylbenzoate can be purified by recrystallization or flash column chromatography.
Protocol 3: DMAP-Catalyzed Esterification of a Sterically Hindered Alcohol
This protocol is designed for challenging substrates, such as tertiary or sterically hindered secondary alcohols, where standard methods may be sluggish.
Workflow:
Caption: Workflow for DMAP-catalyzed esterification of a hindered alcohol.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Hindered Alcohol (e.g., tert-Butanol) | 74.12 | 5.0 | 1.0 | 0.47 mL |
| This compound | 184.62 | 7.5 | 1.5 | 1.38 g |
| Pyridine | 79.10 | 10.0 | 2.0 | 0.81 mL |
| DMAP | 122.17 | 0.25 | 0.05 | 30.5 mg |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq.), anhydrous pyridine (2.0 eq.), and DMAP (0.05 eq.).
-
Dissolve the components in anhydrous DCM and cool the solution to 0°C.
-
Slowly add a solution of this compound (1.5 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous copper (II) sulfate solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired ester.
Mechanistic Insights
Understanding the reaction mechanisms allows for rational troubleshooting and optimization.
General Esterification Mechanism
The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride. The subsequent collapse of this intermediate expels the chloride ion.
Caption: General mechanism of esterification with an acyl chloride.
DMAP-Catalyzed Mechanism
DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium salt.
Caption: Mechanism of DMAP-catalyzed esterification.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]
-
Mattocks, D., et al. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 22(12), 2093. [Link]
-
Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2. [Link]
-
Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1234567. [Link]
-
PrepChem. (n.d.). Synthesis of a. This compound. [Link]
- Google Patents. (n.d.). CN102992963A - Preparation method of 3-methoxybenzyl chloride.
-
ResearchGate. (2025). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]
-
Organic Synthesis. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Google Patents. (n.d.). CN102992963A - Preparation method of hindered phenol antioxidant 330.
-
ChemKey. (n.d.). Preparation of Esters. [Link]
-
ResearchGate. (2025). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]
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Application Notes & Protocols: Strategic Use of 3-Methoxy-4-methylbenzoyl Chloride in Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive overview of the application of 3-methoxy-4-methylbenzoyl chloride in Friedel-Crafts acylation reactions. This versatile acylating agent is a key building block in synthetic organic chemistry, particularly for the construction of functionalized aromatic ketones, which are prevalent scaffolds in medicinal chemistry and materials science. We will explore the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and address common challenges to empower researchers in drug development and chemical synthesis to leverage this reagent effectively.
Introduction: The Synthetic Value of Substituted Benzophenones
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains a premier method for forming carbon-carbon bonds to an aromatic ring.[1] The reaction introduces an acyl group, yielding an aromatic ketone. These ketones are not merely synthetic endpoints but are critical intermediates for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.
The strategic advantage of using a substituted acyl chloride like this compound lies in the direct incorporation of a precisely functionalized moiety. The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzoyl ring influence the electronic and steric properties of the resulting ketone, providing a chemical handle for further synthetic elaboration or for direct interaction with biological targets. Unlike the related Friedel-Crafts alkylation, the acylation reaction benefits from the deactivating nature of the product ketone, which effectively prevents undesirable polysubstitution reactions.[2][3]
This guide will focus on the practical execution of this reaction, emphasizing safety, efficiency, and rational protocol design.
The Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade
The Friedel-Crafts acylation proceeds through the generation of a highly reactive electrophile, the acylium ion, which is then intercepted by the nucleophilic π-electron system of an aromatic substrate.[4]
The key steps, facilitated by a Lewis acid catalyst (most commonly anhydrous aluminum chloride, AlCl₃), are as follows:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion (or sigma complex).[3]
-
Rearomatization: A base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[1]
-
Catalyst Complexation: The product, a diaryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[1] This is a critical point: because of this complexation, the reaction is not truly catalytic and requires at least a stoichiometric amount of the Lewis acid to proceed to completion. The complex is subsequently hydrolyzed during the aqueous workup to release the final ketone product.
Visualization of the Mechanism
Sources
Application Notes & Protocols: The Role of 3-Methoxy-4-methylbenzoyl Chloride in Modern Medicinal Chemistry
Abstract
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-methoxy-4-methylbenzoyl chloride. We will delve into the strategic importance of this substituted benzoyl chloride as a versatile building block in medicinal chemistry. The core of this guide will focus on its application in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic potential for inflammatory diseases. Detailed, field-tested protocols, mechanistic insights, and data interpretation are provided to enable researchers to effectively utilize this reagent in their drug discovery programs.
Introduction: Why this compound?
This compound is a highly valuable reagent in organic synthesis and medicinal chemistry. Its utility stems from the specific arrangement of its substituents on the phenyl ring, which imparts distinct electronic and steric properties that are advantageous for molecular recognition by biological targets.
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the reactivity of the acyl chloride. More importantly, in a final drug molecule, the oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to enzyme active sites or receptors.
-
The Methyl Group (-CH₃): This group provides steric bulk and lipophilicity. In the context of a drug-target interaction, it can fit into specific hydrophobic pockets, enhancing binding affinity and selectivity.
-
The Acyl Chloride (-COCl): This functional group is a highly reactive electrophile, making it an excellent starting point for forming stable amide or ester bonds. The amide bond, in particular, is a cornerstone of peptide and protein structure and is found in a vast number of pharmaceuticals due to its chemical stability.[1][2]
The combination of these features makes this compound an ideal scaffold component for creating libraries of compounds for screening and for the rational design of targeted therapeutics.
Core Application: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
A prominent application of this compound is in the synthesis of selective inhibitors of phosphodiesterase 4 (PDE4).
The Therapeutic Target: PDE4
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] PDE4 is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[4] By inhibiting PDE4, intracellular cAMP levels rise, which in turn suppresses the inflammatory response by down-regulating the release of pro-inflammatory cytokines and other mediators.[4] This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), asthma, psoriasis, and atopic dermatitis.[3][4][5]
The development of PDE4 inhibitors has been a significant focus in medicinal chemistry.[5][6] Many potent PDE4 inhibitors feature a substituted catechol-ether motif, where one of the methoxy groups is often part of a larger structure that mimics the natural substrate. The 3-methoxy-4-methylbenzoyl core provides a foundational element that can be elaborated upon to achieve high potency and selectivity.
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the mechanism of action for PDE4 inhibitors.
Caption: General Experimental Workflow for Amide Coupling.
Detailed Protocol: Amide Coupling Reaction
This protocol is a representative example of an amide bond formation using this compound and a generic primary amine.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq) and anhydrous DCM. Stir the solution until the amine is fully dissolved. Add the base (e.g., triethylamine, 1.5 eq).
-
Addition of Acyl Chloride: Cool the flask to 0°C using an ice bath. In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add the acyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.
-
Expert Insight: The dropwise addition at 0°C is crucial to control the exothermicity of the reaction and to minimize the formation of side products from the reaction of the highly reactive acyl chloride.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. [1] * Expert Insight: The acidic wash removes excess amine and base. The basic wash removes any unreacted acyl chloride (by hydrolysis to the carboxylic acid) and the resulting carboxylic acid. The brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.
Data Summary and Interpretation
The success of the synthesis of a series of potential PDE4 inhibitors can be evaluated by examining their biological activity. The following table provides a representative dataset for a hypothetical series of compounds derived from this compound, where 'R' represents different amine-containing fragments.
| Compound ID | 'R' Group | Molecular Weight | PDE4 Inhibitory Potency (IC₅₀, nM) |
| PD-01 | 4-pyridinylmethyl | 270.31 | 150 |
| PD-02 | 2-(morpholin-4-yl)ethyl | 306.38 | 85 |
| PD-03 | Cyclopentyl | 261.34 | 220 |
| PD-04 | 3-chlorophenyl | 303.76 | 45 |
Interpretation of Data:
-
The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. A lower IC₅₀ value indicates higher potency.
-
In this series, compound PD-04 , with a 3-chlorophenyl 'R' group, demonstrates the highest potency. This suggests that an aromatic ring with an electron-withdrawing substituent at this position may have favorable interactions within the PDE4 active site.
-
The morpholino group in PD-02 also confers good potency, likely due to its ability to form hydrogen bonds and its favorable physicochemical properties.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. [7][8]It reacts violently with water, releasing hydrochloric acid gas. [9]Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. The compound should be stored in a tightly sealed container under an inert atmosphere and away from moisture.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry, particularly for the synthesis of amide-containing bioactive molecules. Its application in the development of PDE4 inhibitors highlights its utility in creating compounds with specific, high-affinity interactions with biological targets. The straightforward and robust protocols for its use in amide coupling reactions make it an accessible and valuable tool for drug discovery programs. Future applications will likely see this reagent incorporated into the synthesis of inhibitors for other enzyme families and as a key component in the development of novel chemical probes for exploring complex biological systems.
References
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PrepChem.com. Synthesis of a. This compound. Available from: [Link]
-
StatPearls - NCBI Bookshelf. (2023, July 31). Phosphodiesterase Inhibitors. Available from: [Link]
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- Google Patents. WO2016049595A1 - Heteroaryl inhibitors of pde4.
- Google Patents. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives.
-
PubMed. (2004). Update on the Therapeutic Potential of PDE4 Inhibitors. Available from: [Link]
-
MDPI. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available from: [Link]
-
PMC - NIH. (2010). Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. Available from: [Link]
-
PubMed. (2021, July 8). Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease. Available from: [Link]
-
ResearchGate. The synthesis of a selective PDE4/TNFα inhibitor | Request PDF. Available from: [Link]
-
ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available from: [Link]
- Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
- ACS Publications. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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The Versatile Intermediate: 3-Methoxy-4-methylbenzoyl Chloride in Pharmaceutical Synthesis
Introduction: A Key Building Block for Modern Therapeutics
In the landscape of pharmaceutical development, the strategic selection of intermediates is a cornerstone of efficient and robust synthetic routes. 3-Methoxy-4-methylbenzoyl chloride (CAS No: 87808-44-4), a substituted aromatic acyl chloride, has emerged as a critical building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique substitution pattern, featuring a methoxy and a methyl group on the benzene ring, provides a valuable scaffold that can be found in several key pharmaceutical agents.[3] The high reactivity of the acyl chloride functional group allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, primarily through Friedel-Crafts acylation and amidation reactions, respectively.[4][5] This guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and scientific insights for researchers and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is crucial for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| CAS Number | 87808-44-4 | [2] |
| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |
| Boiling Point | 60-70 °C at 0.04 mmHg | [6] |
| Solubility | Reacts with water and other protic solvents; soluble in anhydrous organic solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF). | General Knowledge |
I. Synthesis of this compound
The most direct and common method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).[6] This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the subsequent attack by the chloride ion.
Reaction Mechanism:
The synthesis is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, which releases sulfur dioxide and a proton. The resulting acylium ion is then attacked by the chloride ion to yield the final product, this compound. The use of a solvent like toluene is common to facilitate the reaction and subsequent workup.[6]
Experimental Protocol: Synthesis from 3-Methoxy-4-methylbenzoic Acid
Materials:
-
3-methoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator with a vacuum trap for acidic gases
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-4-methylbenzoic acid (e.g., 10.0 g, 60.17 mmol).
-
Under a fume hood, add anhydrous toluene (e.g., 10 ml) to the flask.
-
Carefully add thionyl chloride (e.g., 15 ml, 210 mmol, ~3.5 equivalents) to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.
-
The crude this compound can be purified by vacuum distillation (bulb-to-bulb distillation at 60-70 °C and 0.04 mm Hg) to yield a colorless liquid.[6]
II. Application in Pharmaceutical Synthesis: Friedel-Crafts Acylation
A prominent application of this compound is in Friedel-Crafts acylation reactions to form a C-C bond with an aromatic or heteroaromatic ring. This reaction is a key step in the synthesis of various pharmaceutical agents, including the anti-asthma drug Zafirlukast. In a patented synthetic route for a Zafirlukast intermediate, a derivative of this compound is reacted with 5-nitroindole in the presence of a Lewis acid catalyst.[6]
The Causality Behind the Method:
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl), is used to activate the acyl chloride.[4] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich indole ring, typically at the C3 position, which is the most nucleophilic site.[3] The use of milder Lewis acids like Et₂AlCl can be advantageous as they often prevent the decomposition of sensitive substrates like indoles, which can occur with stronger Lewis acids such as AlCl₃.[4][7]
Visualizing the Synthetic Pathway: A Key Step in Zafirlukast Synthesis
Caption: Friedel-Crafts acylation of 5-nitroindole.
Protocol: Friedel-Crafts Acylation of 5-Nitroindole (Representative)
This protocol is a representative procedure based on general methods for the Lewis acid-catalyzed acylation of indoles.[4][8]
Materials:
-
5-Nitroindole
-
This compound
-
Diethylaluminum chloride (Et₂AlCl) in hexanes (e.g., 1.0 M solution)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes and needles for transfer of anhydrous reagents
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitroindole (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylaluminum chloride in hexanes (1.2 equivalents) to the stirred indole solution via syringe. Stir for 10 minutes at 0 °C.
-
In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 3-acylindole intermediate.
III. Application in Pharmaceutical Synthesis: Amide Bond Formation
The formation of amides is one of the most important reactions in medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceuticals. This compound is an excellent acylating agent for the synthesis of N-substituted 3-methoxy-4-methylbenzamides.
The Rationale for Amidation:
The reaction of an acyl chloride with a primary or secondary amine is a highly efficient method for forming a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[5][9] This prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.
Visualizing the Experimental Workflow for Amide Synthesis
Caption: General workflow for N-substituted amide synthesis.
Protocol: Synthesis of an N-Substituted 3-Methoxy-4-methylbenzamide
Materials:
-
Primary or secondary amine
-
This compound
-
Triethylamine (TEA) or pyridine
-
Anhydrous solvent (e.g., DCM, THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it to a dropping funnel.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization from a suitable solvent system.
IV. Safety and Handling
This compound, like other acyl chlorides, is a reactive and corrosive compound that requires careful handling.
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Always handle in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity with Water: It reacts with water and moisture, releasing corrosive hydrogen chloride gas. All glassware and solvents used in reactions should be anhydrous. Store the compound under an inert atmosphere in a tightly sealed container.
-
Disposal: Dispose of any waste containing this compound according to local regulations for reactive chemical waste.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to undergo efficient Friedel-Crafts acylation and amidation reactions makes it a key component in the construction of complex molecular architectures found in modern drugs. The protocols and scientific rationale presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective and safe utilization of this important building block in their synthetic endeavors.
References
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
-
Boruah, M., & Deka, D. C. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 202-205. [Link]
-
PrepChem.com (n.d.). Synthesis of a. This compound. [Link]
-
SciSpace (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]
Sources
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- 2. aobchem.com [aobchem.com]
- 3. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-4-methylbenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and handling of 3-Methoxy-4-methylbenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound (C₉H₉ClO₂) is a substituted aromatic acyl chloride.[1] It serves as a highly reactive and versatile intermediate in organic synthesis. Due to its bifunctional nature—a reactive acyl chloride group and a substituted aromatic ring—it is a valuable building block for constructing more complex molecules. Its primary applications are in medicinal chemistry and drug development, where it is used in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs.[2]
Q2: Why is this compound so reactive and sensitive to moisture?
A: The high reactivity of acyl chlorides, including this compound, stems from the significant partial positive charge on the carbonyl carbon. This is caused by the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom, making the carbon an excellent electrophile for nucleophilic attack.[3] Water, even atmospheric moisture, acts as a nucleophile and reacts vigorously with the acyl chloride in an exothermic hydrolysis reaction.[3][4] This reaction regenerates the starting carboxylic acid (3-methoxy-4-methylbenzoic acid) and produces corrosive hydrogen chloride (HCl) gas, which is often observed as steamy fumes.[3][5]
Q3: How must I store and handle this compound to prevent degradation?
A: Strict anhydrous (dry) conditions are mandatory.[4] The compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, under a dry, inert atmosphere such as nitrogen or argon.[6] The storage area must be cool, dry, and well-ventilated, away from water, alcohols, amines, bases, and strong oxidizing agents.[4][7][8] For long-term storage, it is advisable to aliquot the material into smaller, single-use quantities to avoid repeatedly exposing the main stock to atmospheric moisture. All handling operations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
Q4: Which chlorinating agent is best for converting 3-methoxy-4-methylbenzoic acid? Thionyl chloride, oxalyl chloride, or something else?
A: The choice depends on the scale, substrate sensitivity, and desired purity.
-
Thionyl Chloride (SOCl₂): This is the most common and cost-effective reagent for this conversion.[10] It works efficiently, and the byproducts, sulfur dioxide (SO₂) and HCl, are gaseous, which simplifies product isolation.[10][11] However, the reaction can be vigorous and may require elevated temperatures.[12]
-
Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale or more sensitive substrates as it can be used under milder conditions (room temperature).[13][14] The byproducts (CO, CO₂, HCl) are also gaseous. It is generally more expensive than thionyl chloride.
-
Phosphorus Pentachloride (PCl₅): This is another effective but highly reactive agent. A solid byproduct, phosphoryl chloride (POCl₃), is formed, which can complicate purification.[13]
For most standard applications, thionyl chloride offers the best balance of reactivity, cost, and ease of purification.
Table 1: Comparison of Common Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Physical State | Colorless liquid | Colorless liquid | White to pale-yellow solid |
| Typical Conditions | Reflux in solvent or neat | Room temp. with catalyst (DMF) | Room temp. or gentle warming |
| Byproducts | SO₂(g), HCl(g)[10] | CO(g), CO₂(g), HCl(g)[13] | POCl₃(l), HCl(g)[13] |
| Advantages | Cost-effective, gaseous byproducts | Mild conditions, high purity products[13] | Highly reactive |
| Disadvantages | Corrosive, toxic byproducts[15] | More expensive, toxic | Solid byproduct complicates workup |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or no yield of the desired acyl chloride.
-
Probable Cause A: Hydrolysis. The most common cause of failure is the presence of moisture. This can come from wet starting material (3-methoxy-4-methylbenzoic acid), insufficiently dried glassware, or non-anhydrous solvents. Acyl chlorides can be hydrolyzed even by the silica on a TLC plate, giving a misleading impression of reaction failure.[16]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. Dry the starting carboxylic acid in a vacuum oven before use if its purity is uncertain. All manipulations should be performed under a nitrogen or argon atmosphere.[16]
-
-
Probable Cause B: Incomplete Reaction. The reaction may not have gone to completion due to insufficient time, temperature, or quantity of chlorinating agent.
-
Solution: A standard procedure involves refluxing with thionyl chloride for 2-3 hours.[12][17] Ensure the reaction is heated adequately (e.g., to reflux, ~80-90°C depending on the solvent).[12][17] Use a molar excess of the chlorinating agent (typically 1.5 to 3 equivalents).[12] For stubborn reactions, a catalytic amount of N,N-dimethylformamide (DMF) can be added, which forms the highly reactive Vilsmeier reagent in situ.[17][18]
-
-
Probable Cause C: Reagent Degradation. Thionyl chloride itself can decompose over time, especially if stored improperly.
-
Solution: Use a fresh bottle of thionyl chloride or distill older stock before use.
-
Problem 2: The final product is contaminated with unreacted 3-methoxy-4-methylbenzoic acid.
-
Probable Cause A: Incomplete Reaction. As described in Problem 1B, the reaction did not proceed to completion.
-
Probable Cause B: Hydrolysis During Workup. The acyl chloride can hydrolyze back to the carboxylic acid if exposed to water during the workup or purification steps.
-
Solution: After the reaction, remove the excess thionyl chloride and solvent under reduced pressure.[12][17] The crude product can often be used directly. If purification is required, perform vacuum distillation.[12] Avoid aqueous workups unless you intend to react the acyl chloride immediately. If an extractive workup is necessary, washing the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate can remove the carboxylic acid impurity, but this must be done carefully to avoid large-scale hydrolysis of the desired product.[6]
-
Problem 3: The reaction mixture or final product is dark brown/black.
-
Probable Cause: Thermal Decomposition or Side Reactions. Overheating the reaction mixture for prolonged periods can lead to decomposition and the formation of colored impurities. The starting material or product may be sensitive to the reaction conditions.
-
Solution: Maintain a controlled temperature and do not overheat. Use the minimum reflux time necessary for complete conversion (monitor by IR spectroscopy if possible by carefully quenching an aliquot). If the substrate is particularly sensitive, consider switching to a milder chlorinating agent like oxalyl chloride which allows for lower reaction temperatures.[13]
-
Troubleshooting Workflow
Caption: Troubleshooting flowchart for common synthesis issues.
Experimental Protocol & Methodologies
Standard Protocol: Synthesis of this compound
This protocol is based on established procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[10][12]
Safety Warning: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is toxic and corrosive, and the reaction evolves toxic HCl and SO₂ gas.[9][16] Always wear appropriate PPE.
Materials & Equipment:
-
3-methoxy-4-methylbenzoic acid (CAS 7151-68-0)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like Dichloromethane)
-
Round-bottom flask, oven-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂) or gas outlet to a scrubber (e.g., NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus (optional, for high purity)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube or connected to a gas scrubber to neutralize HCl and SO₂ fumes.
-
Reagents: To the flask, add 3-methoxy-4-methylbenzoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene (approx. 1 mL per gram of acid) followed by the slow, dropwise addition of thionyl chloride (2.0-3.0 eq).[12]
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat the mixture to reflux (approx. 90-110°C depending on the solvent).[12][17] Maintain the reflux with stirring for 2-3 hours. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The HCl and SO₂ byproducts are volatile and will be removed during this process. Caution: Ensure the vacuum pump is protected from corrosive gases with a cold trap and/or a base trap.
-
Purification (Optional): The crude this compound is often of sufficient purity for subsequent steps. For higher purity, the residual colorless liquid can be purified by vacuum distillation (e.g., bulb-to-bulb distillation at 60-70°C at 0.04 mmHg).[12]
-
Storage: Immediately transfer the purified product to a clean, dry, airtight container under an inert atmosphere and store it in a cool, dry place.
Reaction Mechanism Visualization
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key is the conversion of the hydroxyl group into a chlorosulfite group, which is an excellent leaving group.[19][20]
Caption: Mechanism for the formation of acyl chloride using thionyl chloride.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from LibreTexts. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
PrepChem. (n.d.). Synthesis of a. This compound. Retrieved from PrepChem.com. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from ResearchGate. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from NJ.gov. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from WCU.edu. [Link]
-
LibreTexts Chemistry. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from LibreTexts. [Link]
-
LookChem. (n.d.). Benzoyl chloride, 3-methoxy-4-methyl- (9CI). Retrieved from LookChem. [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from Sciencemadness.org. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from chemos.de. [Link]
- Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from Chemguide.co.uk. [Link]
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from Chemixl.com. [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from SriniChem.com. [Link]
- Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
-
Patsnap. (n.d.). Preparation method of p-anisoyl chloride. Retrieved from Patsnap.com. [Link]
Sources
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Preventing hydrolysis of 3-Methoxy-4-methylbenzoyl chloride during reactions
A Guide for Researchers on Preventing Hydrolysis and Ensuring Reaction Success
Welcome to the technical support center for 3-Methoxy-4-methylbenzoyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered when working with this highly reactive reagent. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust methodology for future experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: Why is this compound so susceptible to hydrolysis?
A1: Acyl chlorides, as a class, are among the most reactive carboxylic acid derivatives, and this compound is no exception.[1] Its high reactivity is due to the molecular structure: the carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine). These atoms strongly withdraw electron density, creating a significant partial positive charge on the carbonyl carbon.[1][2] This makes it an excellent electrophile, highly susceptible to nucleophilic attack by even weak nucleophiles like water. The presence of water, even atmospheric moisture, can lead to a rapid and often exothermic hydrolysis reaction, forming the corresponding 3-Methoxy-4-methylbenzoic acid and hydrogen chloride (HCl) gas.[1][3][4][5]
Mechanism of Hydrolysis
The diagram below illustrates the nucleophilic acyl substitution mechanism by which water attacks the electrophilic carbonyl carbon of the acyl chloride.
Caption: Hydrolysis of this compound.
Q2: What are the tell-tale signs that my acyl chloride has been compromised by moisture?
A2: There are two primary indicators of hydrolysis. First, upon opening the container in a standard atmosphere, you may observe white fumes.[1] This is the gaseous HCl byproduct reacting with atmospheric moisture.[1] Second, if the hydrolysis has occurred within a solution (especially in a non-polar solvent where the carboxylic acid is less soluble), you may see a white crystalline precipitate, which is the 3-Methoxy-4-methylbenzoic acid.[1]
Q3: What are the best practices for storing this compound?
A3: Rigorous exclusion of moisture is paramount. The reagent should be stored in a tightly sealed container, preferably with a PTFE-lined cap. To further protect it, the container's threads can be wrapped with Parafilm. The bottle should be placed inside a secondary container, such as a desiccator or a sealed bag containing a desiccant. For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at low temperatures (e.g., in a freezer at -20°C) is recommended.[6]
Q4: Can I use a sample of this compound that has partially hydrolyzed?
A4: This is strongly discouraged. Using a compromised reagent introduces at least two significant problems. First, the presence of 3-Methoxy-4-methylbenzoic acid as an impurity complicates the reaction and subsequent purification.[1] Second, it alters the stoichiometry of your reaction, as the effective concentration of the acyl chloride is lower than calculated, leading to reduced yields.[1]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.
Troubleshooting Workflow
This flowchart outlines the logical steps to diagnose issues related to the hydrolysis of the acyl chloride.
Caption: A logical guide to troubleshooting reaction failures.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Yield of Desired Product | Hydrolysis of Acyl Chloride: The most common cause. The acyl chloride reacted with trace water instead of your nucleophile. | Solution: Implement a fully anhydrous reaction setup. This includes oven-drying all glassware, using septa and needles for transfers, maintaining a positive pressure of an inert gas (N₂ or Ar), and using freshly purified anhydrous solvents.[4][7] Water is a competitive and highly reactive nucleophile; its rigorous exclusion is non-negotiable. |
| An Unexpected White Precipitate Forms | Formation of Carboxylic Acid: The byproduct of hydrolysis, 3-Methoxy-4-methylbenzoic acid, has precipitated from the reaction solvent. | Solution: Isolate the precipitate and confirm its identity (e.g., via melting point or NMR). This confirms that hydrolysis is the issue. For future attempts, focus on rigorously drying all system components: solvents, reagents (including the nucleophile and base), and the inert gas line. |
| Reaction is Sluggish or Stalls | Presence of HCl: If a base is not used or is insufficient, the HCl generated from trace hydrolysis (or from the desired reaction) can protonate the nucleophile or base, rendering it inactive. | Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge HCl as it forms.[8] For reactions with amines, two equivalents of the amine are often required: one to act as the nucleophile and one to neutralize the HCl byproduct.[8] |
| Inconsistent Results Between Batches | Variable Solvent Quality: The water content in "anhydrous" solvents from commercial suppliers can vary and increases with storage time after opening the bottle. | Solution: Do not rely solely on the label. For highly sensitive reactions, purify solvents immediately before use. Distillation from an appropriate drying agent is a classic and effective method.[7] Alternatively, passing the solvent through a column of activated alumina or molecular sieves can achieve low ppm levels of water.[7][9] |
Experimental Protocols: Ensuring Anhydrous Conditions
Adherence to strict anhydrous techniques is the single most critical factor for success.
Protocol 1: Solvent Purification and Drying
The quality of your solvent is crucial. While commercially available "ultra-dry" solvents are a good starting point, verification and proper handling are essential.[9]
| Solvent | Recommended Drying Agent | Procedure |
| Dichloromethane (DCM), Chloroform | Calcium Hydride (CaH₂) | Reflux over CaH₂ for several hours under an inert atmosphere, then distill directly into the reaction flask. Warning: Do not use sodium metal with chlorinated solvents, as this can cause an explosion.[10] |
| Tetrahydrofuran (THF), Diethyl Ether | Sodium/Benzophenone | Reflux over sodium wire and a small amount of benzophenone under an inert atmosphere. A persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free. Distill prior to use.[9] |
| Toluene, Benzene, Hexanes | Sodium/Benzophenone or Calcium Hydride (CaH₂) | Reflux and distill as described above. Toluene can be effectively dried by refluxing over sodium.[7] |
| Acetonitrile | Calcium Hydride (CaH₂) then Phosphorus Pentoxide (P₂O₅) | Initial drying and distillation from CaH₂ removes the bulk of water. For extremely dry solvent, a second distillation from P₂O₅ is effective. |
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware (reaction flask, addition funnel, condenser) in an oven at >120°C for at least 4 hours (overnight is preferable).
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen). This is typically done using a Schlenk line or a manifold with an oil bubbler to prevent over-pressurization.[7]
-
Cooling: Allow the glassware to cool completely to room temperature under the inert gas flow. A vacuum/inert gas cycling (typically three cycles) is an effective way to ensure the removal of air and moisture.[7]
-
Reagent Addition:
-
Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
Dissolve your substrate and any solid reagents in the anhydrous solvent within the reaction flask.
-
Dissolve the this compound in anhydrous solvent in a separate dry flask and add it to the reaction mixture dropwise via syringe or an addition funnel. This helps control the reaction rate and temperature.[11]
-
-
Execution: Maintain a positive pressure of inert gas throughout the entire reaction and workup process.
References
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Utrecht University.
- 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride | 116477-96-4. (2023). Smolecule.
- The use of alternative solvent purification techniques. (n.d.). American Chemical Society.
- Synthesis of a. This compound. (n.d.). PrepChem.com.
- Acid chlorides | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- How to stop hydrolysis of an acyl chloride in aquous solution? (2018).
- How Can You Purify Solvents for Laboratory Use? (2025). Chemistry For Everyone - YouTube.
- Methods to prevent the hydrolysis of acyl chlorides in synthesis. (n.d.). Benchchem.
- BENZOYL CHLORIDE. (n.d.).
- Minimizing hydrolysis of 3-Hydroxy-4-methoxybenzoyl chloride during derivatiz
- Chemistry Acid Chloride. (n.d.).
- Chemistry of Acid Halides. (2024). LibreTexts.
- Purification of common solvents. (2024). Longchang Chemical.
- Relative Ease of Hydrolysis. (2024). Save My Exams.
- Procedure. (n.d.). Organic Syntheses.
- 3-Hydroxy-4-methoxybenzoyl chloride molecular structure. (n.d.). Benchchem.
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Technical Support Center: Purification of Products from 3-Methoxy-4-methylbenzoyl Chloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from 3-methoxy-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure robust and reproducible outcomes.
Introduction: Understanding the Chemistry
This compound is a versatile acylating agent used in a variety of organic transformations, most notably Friedel-Crafts acylations, esterifications, and amidations. The resulting aromatic ketones, esters, and amides are often key intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. However, the path from crude reaction mixture to purified product is not always straightforward. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts.
This guide provides a structured approach to troubleshooting the purification of these valuable compounds.
Core Purification Strategies at a Glance
The choice of purification method is dictated by the physicochemical properties of the target molecule and its impurities. The most common techniques include:
-
Liquid-Liquid Extraction: An essential work-up step to perform an initial bulk separation of acidic, basic, and neutral components.
-
Recrystallization: A powerful technique for purifying solid compounds to a high degree of purity.
-
Column Chromatography: A versatile method for separating complex mixtures based on differential adsorption to a stationary phase.
-
Distillation: Suitable for purifying thermally stable, volatile liquid products.
The following diagram illustrates a general decision-making workflow for purification.
Caption: General purification decision workflow.
Section 1: Friedel-Crafts Acylation Products (Aromatic Ketones)
Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds and synthesizing aromatic ketones. The reaction of this compound with an aromatic substrate in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), yields the corresponding ketone.
Frequently Asked Questions & Troubleshooting
Q1: My crude product is a dark, oily residue after the aqueous work-up. What are the likely impurities and how do I proceed?
A1: The dark, oily residue is common in Friedel-Crafts reactions and typically contains the desired ketone, unreacted starting materials, and polymeric byproducts. The color often arises from impurities and residual catalyst complexes.
-
Initial Work-up is Crucial: The first step is a meticulous aqueous work-up. The reaction is typically quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex, dissolves inorganic salts, and protonates any basic byproducts.
-
Liquid-Liquid Extraction: After quenching, a thorough extraction with an organic solvent like dichloromethane is necessary. Washing the combined organic layers with a saturated sodium bicarbonate solution will remove any unreacted 3-methoxy-4-methylbenzoic acid (formed from hydrolysis of the benzoyl chloride). A final wash with brine helps to remove residual water before drying over an anhydrous salt like sodium sulfate.
Q2: I've performed the extraction, but my product is still impure. What's the next step?
A2: If the product is a solid, recrystallization is often the most effective next step. If it is an oil or if recrystallization fails, column chromatography is the method of choice.
-
Recrystallization Protocol:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aromatic ketones include ethanol, methanol, toluene, or mixtures like ethanol/water or hexane/ethyl acetate.
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying aromatic ketones.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve good separation between your product and impurities.
-
Procedure: A gradient elution, starting with a lower polarity and gradually increasing, can be effective for separating multiple components.
-
| Purification Method | Key Parameters | Troubleshooting Tips |
| Recrystallization | Solvent choice, cooling rate | If no crystals form, try scratching the inside of the flask or adding a seed crystal. If the product oils out, you may need to use a different solvent system. |
| Column Chromatography | Stationary phase, eluent composition | If compounds are not separating well, try a shallower solvent gradient or a different solvent system. Tailing of acidic or basic compounds on silica can sometimes be suppressed by adding a small amount of acetic acid or triethylamine to the eluent, respectively. |
Section 2: Esterification Products
The reaction of this compound with an alcohol, often in the presence of a base like pyridine or triethylamine, yields the corresponding ester.
Frequently Asked Questions & Troubleshooting
Q1: My esterification reaction mixture contains unreacted alcohol and 3-methoxy-4-methylbenzoic acid. How can I remove these?
A1: An extractive work-up is highly effective for removing both acidic and basic impurities.
-
Liquid-Liquid Extraction Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any basic catalyst like pyridine.
-
Next, wash with a saturated sodium bicarbonate solution to remove the acidic 3-methoxy-4-methylbenzoic acid.
-
Finally, wash with water and then brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Q2: After extraction, my ester is still not pure. What is the best way to proceed?
A2: For most esters, column chromatography is the preferred method for final purification.
-
Column Chromatography for Esters:
-
Eluent System: Hexane/ethyl acetate is a very common and effective eluent system for esters. The polarity can be fine-tuned to achieve optimal separation.
-
Tailing of Carboxylic Acids: If you are still struggling with contamination from the starting carboxylic acid, it may be "tailing" on the silica gel column. Adding a very small amount of triethylamine to the eluent can help to neutralize the acidic sites on the silica, causing the carboxylic acid to stick more strongly to the top of the column.
-
Section 3: Amidation Products
The reaction of this compound with an amine yields the corresponding amide.
Frequently Asked Questions & Troubleshooting
Q1: How do I purify my amide product from unreacted amine and 3-methoxy-4-methylbenzoic acid?
A1: Similar to ester purification, a well-designed liquid-liquid extraction is the first and most important step.
-
Acid-Base Extraction Strategy:
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute acid (e.g., 1 M HCl) to protonate and extract the unreacted amine into the aqueous layer.
-
Wash with a dilute base (e.g., 1 M NaOH or saturated NaHCO₃) to deprotonate and extract the 3-methoxy-4-methylbenzoic acid into the aqueous layer.
-
Wash with water and brine, then dry and concentrate the organic layer.
-
Managing temperature for 3-Methoxy-4-methylbenzoyl chloride reactions
Welcome to the technical support center for 3-Methoxy-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of temperature management in achieving successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does this influence reaction conditions?
A1: this compound possesses a highly electrophilic acyl chloride group. This carbonyl carbon is susceptible to nucleophilic attack, making it an excellent acylating agent for a variety of nucleophiles including alcohols, amines, and aromatic rings. The methoxy and methyl groups on the aromatic ring are electron-donating, which can influence the reactivity of the ring itself in certain reactions, but the primary site of reaction is the acyl chloride functional group.
Q2: How does temperature generally affect reactions involving this compound?
A2: Temperature is a critical parameter in reactions with this compound. Higher temperatures can increase the reaction rate but may also lead to the formation of side products and decomposition of the starting material or product. For highly exothermic reactions, such as Friedel-Crafts acylation, careful temperature control is essential to prevent runaway reactions. In some cases, temperature can also be used to control the regioselectivity of a reaction.[1]
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: Like most acyl chlorides, this compound is sensitive to moisture. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place. Refrigeration is often recommended to minimize decomposition over time.[2]
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
A4: It is strongly discouraged unless the goal is to synthesize the corresponding ethyl or methyl ester. Protic solvents are nucleophiles and will readily react with the acyl chloride, consuming the reagent. For reactions with other nucleophiles, it is imperative to use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on temperature-related solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Degradation of Acyl Chloride: The reagent may have hydrolyzed due to improper storage. | Use a fresh bottle or a properly stored aliquot. Confirm the integrity of the starting material via techniques like NMR if possible. |
| 2. Inactive Catalyst (in Friedel-Crafts): The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4] | Ensure all glassware is oven-dried. Use fresh, anhydrous AlCl₃ and anhydrous solvents.[4] | |
| 3. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | Gradually increase the reaction temperature and monitor the progress by TLC.[4] For some reactions, heating under reflux may be necessary.[5] | |
| 4. Insufficient Nucleophilicity of Substrate: The nucleophile may not be strong enough to react efficiently. | Consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to deprotonate the nucleophile or a catalyst like DMAP (4-Dimethylaminopyridine).[3] | |
| Formation of Multiple Products or Unexpected Isomers | 1. Reaction Temperature is Too High: Higher temperatures can lead to side reactions or isomerization.[1][4] | Run the reaction at the lowest feasible temperature. For exothermic reactions, maintain careful temperature control, especially during the initial addition of reagents.[4][6] |
| 2. Suboptimal Regioselectivity (in Friedel-Crafts): The directing effects of substituents on the aromatic substrate can lead to a mixture of isomers. | Lowering the reaction temperature can sometimes increase the selectivity for a specific isomer.[1][7] The choice of solvent can also impact the product distribution.[1] | |
| Dark, Tarry Reaction Mixture | 1. Decomposition: Excessive heat can lead to the decomposition of reagents or products. | Maintain careful temperature control. For exothermic reactions, use an ice bath during reagent addition.[6] |
| 2. Polymerization: This can be an issue in some reactions at elevated temperatures. | Run the reaction at a lower temperature and ensure a stoichiometric ratio of reactants. | |
| Presence of 3-methoxy-4-methylbenzoic acid in Product | Hydrolysis of Unreacted Acyl Chloride: This can occur due to trace moisture during the reaction or during the workup. | To remove the benzoic acid impurity, perform multiple washes of the organic phase with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[3] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene
This protocol describes the synthesis of 4-methyl-3'-methoxy-4'-methylbenzophenone.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to manage HCl evolution.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath with stirring.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous toluene (1.2 equivalents). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5 °C.[6][8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4][8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Amide Synthesis with Benzylamine
This protocol outlines the synthesis of N-benzyl-3-methoxy-4-methylbenzamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and place it in the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Visualizations
Temperature Control in Exothermic Reactions
Caption: Logical workflow for managing exothermic reactions.
Impact of Temperature on Reaction Rate and Side Products
Caption: Temperature's effect on reaction rate and purity.
References
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
Semantic Scholar. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
National Institutes of Health. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Semantic Scholar. (1921). FRIEDEL AND CRAFTS' REACTION. THE CARBOMETHOXY-BENZOYL CHLORIDES WITH AROMATIC HYDROCARBONS AND ALUMINUM CHLORIDE. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of Acylation: A Technical Support Guide for 3-Methoxy-4-methylbenzoyl Chloride Work-up Procedures
Welcome to the technical support center dedicated to providing in-depth guidance on the work-up procedures for acylations involving 3-methoxy-4-methylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals who encounter the practical challenges of isolating and purifying their target molecules from these important reactions. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies in a direct question-and-answer format, ensuring you can confidently navigate the intricacies of your experimental work-up.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific issues that can arise during the work-up of this compound acylations, providing not just solutions but also the underlying chemical reasoning to empower your experimental decisions.
Question 1: I've quenched my Friedel-Crafts acylation reaction with ice water, and a thick, persistent emulsion has formed between the organic and aqueous layers. How can I break this emulsion and proceed with the extraction?
Answer: Emulsion formation is a common challenge in Friedel-Crafts work-ups, often caused by the presence of finely dispersed aluminum salts that stabilize the interface between the organic and aqueous phases.[1] Here’s a systematic approach to resolving this issue:
-
Underlying Cause: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), complexes with the ketone product.[2] Upon quenching with water, this complex hydrolyzes to form aluminum hydroxides, which can be gelatinous and lead to emulsions.[3] The presence of the methoxy and methyl groups on your product might also influence its surfactant-like properties, exacerbating the problem.
-
Step-by-Step Solution:
-
Acidification: Instead of quenching with neutral ice water, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][5] The acid will help to dissolve the aluminum salts by forming water-soluble aluminum chloride species.[1]
-
Gentle Agitation: Avoid vigorous shaking during the initial extraction. Instead, use gentle inversions of the separatory funnel to minimize further emulsification.[6]
-
Brine Wash: After the initial separation, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions.[7][8] Brine increases the ionic strength of the aqueous layer, which helps to draw water out of the organic phase and disrupt the emulsion.[7]
-
Filtration: If a significant amount of solid aluminum salts is present, you can filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter before proceeding with the extraction.[9]
-
Patience and Temperature: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle warming of the separatory funnel in a warm water bath can also sometimes help to break an emulsion, but this should be done with caution, especially with volatile organic solvents.
-
Question 2: After the aqueous work-up, my crude product is a sticky oil that refuses to crystallize. What are the likely impurities, and what purification strategy should I employ?
Answer: The presence of an oily crude product instead of a crystalline solid often points to the presence of impurities that are depressing the melting point or interfering with crystal lattice formation.
-
Potential Impurities:
-
Unreacted Starting Material: Incomplete reaction can leave behind unreacted this compound or the aromatic substrate.
-
Hydrolyzed Acyl Chloride: The acyl chloride is highly susceptible to hydrolysis, forming 3-methoxy-4-methylbenzoic acid.[10] This acidic impurity is a common culprit.
-
Polysubstituted Byproducts: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, leading to a mixture of products.
-
Positional Isomers: Depending on the directing effects of the substituents on your aromatic substrate, you may have a mixture of ortho, meta, and para isomers.[5]
-
-
Purification Strategy:
-
Acid-Base Extraction: To remove the 3-methoxy-4-methylbenzoic acid impurity, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[3][9] The acidic impurity will be deprotonated to its water-soluble sodium salt and move into the aqueous layer. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.
-
Column Chromatography: This is the most effective method for separating a mixture of oily products.[4] A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the desired product from unreacted starting materials and isomers.[9]
-
Recrystallization from a Mixed Solvent System: If you can obtain a small amount of crystalline product from chromatography to use as a seed crystal, you can attempt recrystallization from a mixed solvent system.[11] For example, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid.[11] Allowing this solution to cool slowly may induce crystallization.
-
Question 3: My final product yield is consistently low. What are the critical points in the work-up procedure where I might be losing my product?
Answer: Low yields can result from a combination of factors, from an incomplete reaction to losses during the work-up and purification. Here are key areas to scrutinize in your work-up:
-
Incomplete Quenching: If the aluminum chloride complex with the ketone product is not fully broken during the quench, your product may remain in the aqueous layer as a salt.[3] Ensure vigorous stirring and sufficient time during the acidic quench.[4]
-
Insufficient Extraction: The acylated product may have some solubility in the aqueous phase. It is crucial to perform multiple extractions of the aqueous layer with your organic solvent (e.g., two to three times with fresh solvent) to ensure complete recovery of the product.[4][6]
-
Premature Product Precipitation: If your product is a solid, it may precipitate out during the work-up, especially if the organic solvent becomes too saturated or if the temperature changes significantly. Be observant, and if a solid appears, you may need to add more solvent to redissolve it before proceeding.
-
Losses During Washing: While washing with sodium bicarbonate is necessary to remove acidic impurities, excessive or overly concentrated base washes can potentially lead to hydrolysis of your ester or ketone product, although this is less common for aryl ketones. Always use a saturated, not a highly concentrated, bicarbonate solution.
-
Drying Agent Adsorption: The product can be adsorbed onto the drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). After drying the organic solution, be sure to rinse the drying agent with a small amount of fresh organic solvent and combine the rinse with the main solution to recover any adsorbed product.[7]
Frequently Asked Questions (FAQs)
Q1: Why is it important to use anhydrous conditions during a Friedel-Crafts acylation?
A1: this compound is an acyl chloride, which is a highly reactive functional group that is very sensitive to moisture.[10] Any water present in the reaction mixture will readily react with the acyl chloride in a hydrolysis reaction to form the corresponding carboxylic acid (3-methoxy-4-methylbenzoic acid).[10][12] This not only consumes your starting material but also deactivates the Lewis acid catalyst (e.g., AlCl₃) through a highly exothermic reaction.[13] Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for success.
Q2: What is the purpose of a brine wash at the end of the extraction sequence?
A2: A brine wash, which is a wash with a saturated aqueous solution of NaCl, serves two main purposes.[7] First, it helps to remove any residual water that is dissolved in the organic layer, as the high salt concentration of the brine reduces the solubility of water in the organic solvent.[8] Second, it can help to break up any minor emulsions that may have formed during the previous washing steps.[7] It is a crucial step before drying the organic layer with a solid drying agent.
Q3: Can I use a different Lewis acid besides aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used to catalyze Friedel-Crafts acylations.[14][15] However, aluminum chloride is often the most effective and commonly used catalyst for this reaction.[2] The choice of Lewis acid can sometimes influence the regioselectivity and reactivity of the acylation, so it may be a variable worth exploring for optimization.
Q4: How can I monitor the progress of my acylation reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[4][16] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of a new spot corresponding to the product. Developing the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) will allow you to visualize the separation of the different components.
Visualizing the Work-up Workflow
To provide a clear overview of a standard work-up procedure, the following diagram illustrates the key steps and decision points.
Caption: A typical experimental workflow for the work-up of a Friedel-Crafts acylation reaction.
Quantitative Data Summary
| Work-up Step | Reagent/Solvent | Typical Amount/Concentration | Purpose |
| Quenching | Ice/Concentrated HCl | 1:1 mixture by volume | Decompose AlCl₃ complex, dissolve aluminum salts[4][5] |
| Extraction | Dichloromethane (DCM) or Ethyl Acetate | 3 x reaction volume | Extract product from aqueous layer[3][9] |
| Acid Removal | Saturated NaHCO₃(aq) | 1-2 x reaction volume | Neutralize HCl and acidic byproducts[3][9] |
| Water Removal | Saturated NaCl(aq) (Brine) | 1 x reaction volume | Remove dissolved water from organic layer[7][8] |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Add until it no longer clumps | Remove trace water[7][9] |
This guide is intended to serve as a practical resource for navigating the common challenges associated with the work-up of this compound acylations. By understanding the chemical principles behind each step, you can make informed decisions to optimize your purification strategy and achieve higher yields of your desired product.
References
-
Chem-Station Int. Ed. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]
-
Kedrowski, B. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Retrieved from [Link]
-
Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
University of York. (n.d.). Extractions vs Washes. Retrieved from [Link]
-
Luong, H. (2016, December 17). Technique of Extraction and Washing [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel-Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Methoxy-4-methylbenzoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 3-methoxy-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this crucial synthetic step. As an important building block in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents, achieving high purity of this acyl chloride is paramount.[1][2] This document provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common issues and questions that arise during the conversion of 3-methoxy-4-methylbenzoic acid to its corresponding acyl chloride.
Q1: What is the most common byproduct I should be aware of, and why does it form?
A1: The most prevalent byproduct is the corresponding symmetric anhydride , (3-methoxy-4-methylbenzoic) anhydride.
Causality: Anhydride formation occurs when the highly reactive product, this compound, reacts with a molecule of the unreacted starting material, 3-methoxy-4-methylbenzoic acid.[3][4] This is a classic nucleophilic acyl substitution reaction where the carboxylate (or carboxylic acid) acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. This side reaction is particularly favored if:
-
The reaction is incomplete, leaving a significant amount of starting material.
-
Localized "hot spots" in the reaction mixture provide sufficient energy to overcome the activation barrier.
-
The removal of gaseous byproducts (like HCl or SO₂) is inefficient, which can slow the forward reaction.
Q2: Can byproducts originate from the chlorinating agent itself?
A2: Yes, the choice of chlorinating agent significantly influences the byproduct profile.
-
Thionyl Chloride (SOCl₂): While the primary byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), impure thionyl chloride can introduce non-volatile sulfur-containing impurities that are difficult to remove.[5][6][7][8] Additionally, prolonged heating or excessively high temperatures can lead to charring and the formation of complex, dark-colored byproducts.
-
Oxalyl Chloride ((COCl)₂): This reagent is often considered "cleaner" because its byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—are all gases, which simplifies workup.[9] However, if catalytic amounts of N,N-Dimethylformamide (DMF) are used (a common practice to accelerate the reaction), a minor but potent carcinogenic byproduct can be formed.[10]
Q3: How do reaction conditions like temperature and solvent choice affect purity?
A3: Reaction conditions are critical variables that must be carefully controlled to minimize side reactions.
-
Temperature: Excessive heat can promote the formation of the anhydride and other degradation products. While some reactions require reflux to proceed at a reasonable rate, the lowest effective temperature should always be used.[11] For instance, reactions with oxalyl chloride can often be run at room temperature, especially with a DMF catalyst, which is a milder alternative to refluxing with thionyl chloride.[9]
-
Solvent: The solvent must be inert to the highly reactive reagents and product. Protic solvents like alcohols or water are completely incompatible as they will react with both the chlorinating agent and the acyl chloride product.[12] Common choices include dichloromethane (DCM), toluene, or using the chlorinating agent itself as the solvent if a large excess is employed. The solvent must be anhydrous to prevent hydrolysis of the product back to the carboxylic acid.[3][12]
Section 2: Troubleshooting Guides for Specific Chlorinating Agents
This section provides detailed protocols and troubleshooting advice for the two most common reagents used for this synthesis.
Workflow Overview: Carboxylic Acid to Acyl Chloride
The following diagram illustrates the general experimental process and highlights key control points to prevent byproduct formation.
Caption: General workflow for acyl chloride synthesis.
Guide 1: Using Thionyl Chloride (SOCl₂) - The Workhorse Method
Thionyl chloride is a cost-effective and common reagent for this transformation.[13] The reaction converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[14][15]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Charging the Flask: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), add 3-methoxy-4-methylbenzoic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous, inert solvent such as toluene (approx. 2-3 mL per gram of acid).[11]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Reaction: Heat the mixture to reflux (typically 80-110°C depending on the solvent) and stir for 2-4 hours.[11] Monitor the reaction's progress by periodically taking a small aliquot, quenching it with methanol, and analyzing by TLC to see the conversion of the polar starting acid to the less polar methyl ester.[16]
-
Work-up: Once the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield the pure acyl chloride as a colorless liquid.[11]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark Brown/Black Reaction Mixture | Reaction temperature is too high or reaction time is too long, leading to decomposition. | Reduce the reflux temperature or reaction time. Ensure the heating mantle is not creating localized hot spots. |
| Product Contaminated with Starting Material | Incomplete reaction. Insufficient SOCl₂ or reaction time. | Use a larger excess of SOCl₂. Ensure the reaction has gone to completion via TLC monitoring before work-up. |
| Low Yield after Distillation | Product loss due to hydrolysis from atmospheric moisture during work-up. Product is unstable to prolonged heating during distillation. | Ensure a dry, inert atmosphere is maintained during work-up and distillation. Use a high-vacuum system to distill at the lowest possible temperature. |
| Persistent Sulfur Smell in Product | Trapped SO₂ or sulfur-containing impurities from the SOCl₂ reagent. | Co-evaporate the crude product with an inert, high-boiling solvent like toluene to azeotropically remove volatile impurities. Use a fresh, high-purity bottle of SOCl₂. |
Guide 2: Using Oxalyl Chloride ((COCl)₂) - The Mild & Clean Method
Oxalyl chloride is a milder reagent that often provides cleaner reactions and easier work-ups, as the byproducts are all gaseous.[9][10] It is particularly useful for sensitive substrates.
-
Preparation: As with SOCl₂, all glassware and reagents must be scrupulously dry.
-
Charging the Flask: To a round-bottom flask under an inert atmosphere, add 3-methoxy-4-methylbenzoic acid (1.0 eq) and an anhydrous solvent like DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid). This generates the active chlorinating agent, the Vilsmeier reagent.
-
Reagent Addition: Slowly add oxalyl chloride (~1.5 eq) dropwise at 0°C or room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours. The reaction is often complete once gas evolution ceases.
-
Work-up & Purification: Remove the solvent and any excess oxalyl chloride under reduced pressure. The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.
The following diagram illustrates the nucleophilic acyl substitution pathway leading to the common anhydride byproduct.
Caption: Formation of symmetric anhydride byproduct.
Section 3: Analysis and Purification FAQs
Q4: How can I reliably detect the presence of byproducts in my crude product?
A4: Several analytical techniques are effective for purity assessment:
-
Infrared (IR) Spectroscopy: This is a quick method to check for the presence of the starting carboxylic acid. Look for the broad O-H stretch around 2500-3300 cm⁻¹. The product acyl chloride will show a sharp C=O stretch typically around 1780-1815 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for detecting both starting material and the anhydride. The acidic proton of the carboxylic acid will be a broad singlet far downfield (>10 ppm). The anhydride will have a slightly different chemical shift for its aromatic and methyl protons compared to the pure acyl chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile components and identifying them by their mass-to-charge ratio. It can quantify the purity and identify minor byproducts.[17]
Q5: What is the most effective method for purifying this compound?
A5: Fractional vacuum distillation is the gold standard for purifying acyl chlorides.[6][18] Because this compound is a liquid at room temperature, distillation effectively separates it from non-volatile starting material, the higher-boiling anhydride, and any baseline decomposition products. It is critical to use a high-vacuum pump to lower the boiling point and prevent thermal degradation during the distillation process.[11]
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Hopakem. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]
-
Pearson. (n.d.). Carboxylic Acid to Acid Chloride Explained. [Link]
-
LookChem. (n.d.). Benzoyl chloride, 3-methoxy-4-methyl- (9CI). [Link]
-
Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]
-
Save My Exams. (2026, January 13). Test for Acyl Chlorides. A Level Chemistry Revision Notes. [Link]
-
PrepChem.com. (n.d.). Synthesis of a. This compound. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?[Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. [Link]
-
Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). r/chemistry. [Link]
- Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Khan Academy. (n.d.). Preparation of acid anhydrides. [Link]
-
Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]
-
Sciencemadness.org. (2016, June 22). Reagents for the preparation of acid chlorides: pros and cons. [Link]
-
Homework.Study.com. (n.d.). Predict the product of the reaction of p-methylbenzoic acid with the depicted reagent. SOCl2. [Link]
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Stability of 3-Methoxy-4-methylbenzoyl chloride in different solvents
Welcome to the technical support guide for 3-Methoxy-4-methylbenzoyl chloride (CAS 87808-44-4). This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the stability and successful application of this reagent in your experiments.
Section 1: Core Concepts & General Stability FAQs
This section addresses the fundamental chemical properties of this compound that dictate its stability and handling requirements.
Q1: What is the primary cause of degradation for this compound?
A1: The principal degradation pathway is hydrolysis.[1][2] The acyl chloride functional group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[3] Even trace amounts of moisture in the air or in solvents will react with the compound to form the corresponding, and often unreactive, 3-methoxy-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][4] This reaction is typically rapid and exothermic.[5][6]
Caption: Decision workflow for selecting a suitable solvent.
Section 3: Troubleshooting Common Experimental Issues
Q6: My reaction yield is very low, and I've isolated 3-methoxy-4-methylbenzoic acid as the main product. What went wrong?
A6: This is a classic sign that your acyl chloride has hydrolyzed either before or during the reaction. [3]The presence of the corresponding carboxylic acid is definitive proof of water contamination.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent.
-
Ensure Dry Glassware: Thoroughly dry all glassware in an oven (e.g., >4 hours at 120°C) and cool under an inert atmosphere. [3] 3. Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system. [3] 4. Check Other Reagents: Ensure your substrate and any bases used are also anhydrous.
-
Q7: I am trying to react this compound with an amine, but the reaction is sluggish and the starting material seems to be degrading. Why?
A7: While the reaction should be facile, several factors related to stability can cause issues.
-
HCl Scavenging: The acylation of an amine produces one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. You must include a non-nucleophilic base (like triethylamine or pyridine) to act as an HCl scavenger. [3][7]* Base-Induced Hydrolysis: If your base or solvent contains trace water, the basic conditions can significantly accelerate the hydrolysis of the acyl chloride. [3]Ensure your base is also anhydrous.
-
Slow Addition: Adding the acyl chloride solution dropwise to the amine/base mixture at a low temperature (e.g., 0°C) can help control the reaction rate and minimize side reactions or degradation. [3]
Section 4: Experimental Protocol for Stability Assessment
When using this compound with a novel solvent system, it is prudent to experimentally determine its stability. This protocol provides a general method for quantifying the rate of degradation.
Protocol 1: Quantitative Assessment of Stability in an Organic Solvent via HPLC
Objective: To determine the rate of hydrolysis of this compound in a specific solvent by monitoring the formation of 3-methoxy-4-methylbenzoic acid over time.
Materials:
-
This compound
-
Test Solvent (anhydrous grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (for HPLC mobile phase)
-
Trifluoroacetic Acid (TFA) or Formic Acid (for HPLC mobile phase)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
Procedure:
-
Standard Preparation: Prepare a standard stock solution of 3-methoxy-4-methylbenzoic acid in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a calibration curve by diluting this stock to several concentrations.
-
Reaction Setup: In a dry vial under an inert atmosphere, accurately weigh a sample of this compound (e.g., 20 mg).
-
Initiate Experiment: Add a precise volume of the test solvent (e.g., 10.0 mL) to the vial and start a timer. This is your t=0 sample. Immediately withdraw a small aliquot (e.g., 100 µL).
-
Sample Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it into a larger volume of anhydrous acetonitrile (e.g., 900 µL in an HPLC vial). This effectively stops the degradation by significantly lowering the concentration of any residual water.
-
Time Points: At predetermined intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw another aliquot and repeat the quenching/dilution step.
-
HPLC Analysis:
-
Analyze all prepared samples by reverse-phase HPLC. A typical method would involve a gradient elution with a mobile phase of water and acetonitrile (both containing 0.1% TFA).
-
Monitor the chromatogram at a wavelength where both the acyl chloride and the carboxylic acid absorb UV light (e.g., ~254 nm).
-
Identify the peaks corresponding to this compound and 3-methoxy-4-methylbenzoic acid based on retention times (injecting standards of each is ideal).
-
-
Data Analysis:
-
Using the calibration curve from Step 1, quantify the concentration of 3-methoxy-4-methylbenzoic acid formed at each time point.
-
Plot the percentage of the initial acyl chloride that has converted to the carboxylic acid versus time. This plot provides a clear visual representation of the reagent's stability in the chosen solvent.
-
Caption: Workflow for the experimental determination of acyl chloride stability.
References
- Benchchem. (n.d.). Solubility of 3-Hydroxy-4-methoxybenzoyl Chloride in Organic Solvents: A Technical Guide. BenchChem.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. WCU.
- University of Georgia. (n.d.). UGA Standard Operating Procedure for Acetyl Chloride. UGA Research.
- Benchchem. (n.d.). Minimizing hydrolysis of 3-Hydroxy-4-methoxybenzoyl chloride during derivatization. BenchChem.
- Benchchem. (n.d.). Stability issues of 3-Hydroxy-4-methoxybenzoyl chloride in storage. BenchChem.
- NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.
- Smolecule. (2023). 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride. Smolecule.
- Reddit. (2021). Acetyl Chloride Storage. r/chemistry.
- DakScientific. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. DakScientific.
- Benchchem. (n.d.). Side products in 3-Hydroxy-4-methoxybenzoyl chloride reactions. BenchChem.
- ChemicalBook. (2023). 4-Methoxybenzoyl chloride. ChemicalBook.
- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2. Shree Ganesh Remedies Limited.
- Feng, Y., et al. (2014). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.
- Feng, G. (2022). What are the reaction products of M-Toluoyl Chloride and alcohols?. Fengle Chemical.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Reiss, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
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Validation & Comparative
A Comparative Guide to Acylating Agents: 3-Methoxy-4-methylbenzoyl Chloride vs. 4-Methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. Substituted benzoyl chlorides are a cornerstone of this chemical toolbox, offering a versatile means of introducing benzoyl moieties into a wide array of molecules. Their reactivity, however, is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of two such reagents: 3-methoxy-4-methylbenzoyl chloride and 4-methoxybenzoyl chloride. We will dissect the electronic and steric factors governing their reactivity, present a theoretical framework for predicting their behavior, and provide a detailed experimental protocol for their empirical evaluation.
The Decisive Role of Substituent Effects in Reactivity
The reactivity of a benzoyl chloride in nucleophilic acyl substitution is fundamentally determined by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, rendering the molecule more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[1] The interplay of inductive and resonance (mesomeric) effects of the substituents on the benzene ring governs this electronic landscape.
4-Methoxybenzoyl Chloride: A Study in Resonance Domination
In 4-methoxybenzoyl chloride, the methoxy group is positioned para to the acyl chloride functionality. This positioning allows for a powerful electron-donating resonance effect (+M), where a lone pair of electrons from the oxygen atom can delocalize into the aromatic ring and towards the carbonyl group.[2] This delocalization significantly increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity. While the oxygen atom also exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is dominant in the para position.[2] Consequently, 4-methoxybenzoyl chloride is generally less reactive than unsubstituted benzoyl chloride. This reduced reactivity can be advantageous in reactions requiring milder conditions or in the presence of sensitive functional groups.
dot
Caption: Electronic effects in 4-methoxybenzoyl chloride.
This compound: A Complex Interplay of Inductive and Resonance Effects
The reactivity profile of this compound is more nuanced, arising from the combined influence of two substituents.
-
3-Methoxy Group: Situated meta to the acyl chloride, the methoxy group's electron-donating resonance effect (+M) is significantly attenuated as it does not directly conjugate with the carbonyl group.[3] In this position, the electron-withdrawing inductive effect (-I) becomes the more prominent electronic influence, serving to increase the electrophilicity of the carbonyl carbon relative to an unsubstituted ring.[2]
-
4-Methyl Group: The methyl group at the para position is a weak electron-donating group, operating through both a positive inductive effect (+I) and hyperconjugation.[4] This donation of electron density slightly counteracts the electron-withdrawing effect of the meta-methoxy group.
The net electronic effect on the carbonyl group is a delicate balance of these competing influences. To quantify this, we can turn to Hammett substituent constants (σ), which provide an empirical measure of the electronic effect of a substituent.[5][6]
The additive effect of these substituents (σ_total ≈ -0.05) suggests that the combination of a meta-methoxy and a para-methyl group results in a slight net electron-donating character compared to unsubstituted benzoyl chloride.
Comparative Reactivity Analysis
Based on the analysis of electronic effects, a prediction of the relative reactivity can be made:
-
4-Methoxybenzoyl Chloride: The strong +M effect of the para-methoxy group (σ_para = -0.27) is a powerful deactivating influence on the carbonyl carbon.[7]
-
This compound: The dominant effect is the -I effect of the meta-methoxy group, which is only partially offset by the weak +I and hyperconjugation effects of the para-methyl group. The net effect is a less pronounced deactivation compared to the para-methoxy substituent.
Therefore, This compound is predicted to be more reactive towards nucleophilic acyl substitution than 4-methoxybenzoyl chloride. The carbonyl carbon in this compound is more electrophilic due to the weaker overall electron-donating influence of its substituents compared to the potent resonance donation in the 4-methoxy isomer.
| Feature | This compound | 4-Methoxybenzoyl Chloride |
| Molecular Formula | C₉H₉ClO₂ | C₈H₇ClO₂ |
| Molecular Weight | 184.62 g/mol | 170.59 g/mol |
| Dominant Electronic Effect | Inductive (-I) from meta-OCH₃ | Resonance (+M) from para-OCH₃ |
| Predicted Reactivity | Higher | Lower |
| Carbonyl Electrophilicity | Higher | Lower |
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed by monitoring the progress of a reaction with a suitable nucleophile. The alcoholysis of benzoyl chlorides is a well-established method for such comparisons.[8] The reaction can be monitored using UV-Vis spectroscopy by observing the disappearance of the benzoyl chloride reactant or the appearance of the ester product.[2][9]
Objective:
To determine and compare the pseudo-first-order rate constants for the methanolysis of this compound and 4-methoxybenzoyl chloride.
Materials:
-
This compound
-
4-Methoxybenzoyl chloride
-
Anhydrous Methanol (spectroscopic grade)
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
Quartz UV-Vis cuvettes (1 cm path length)
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.1 M stock solution of 4-methoxybenzoyl chloride in anhydrous DCM.
-
Rationale: DCM is used as an inert solvent to prepare the stock solutions as the acyl chlorides are highly reactive with methanol.
-
-
Kinetic Run (to be performed separately for each compound):
-
Place a quartz cuvette containing 3.0 mL of anhydrous methanol into the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate at 25°C.
-
Set the spectrophotometer to collect absorbance data at a fixed wavelength (determined by an initial scan to find the λ_max of the benzoyl chloride or the product ester) at regular time intervals (e.g., every 10 seconds for 10 minutes).
-
Initiate the reaction by rapidly injecting a small aliquot (e.g., 10 µL) of the benzoyl chloride stock solution into the cuvette and immediately start data acquisition.
-
Rationale: Using a large excess of methanol ensures that its concentration remains effectively constant throughout the reaction, allowing for the determination of a pseudo-first-order rate constant with respect to the benzoyl chloride.[8]
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The integrated rate law is: ln([A]₀/[A]_t) = kt, where [A]₀ is the initial concentration and [A]_t is the concentration at time t.
-
If monitoring the disappearance of the reactant, plot ln(Absorbance_t - Absorbance_∞) versus time.
-
If monitoring the appearance of the product, plot ln(Absorbance_∞ - Absorbance_t) versus time.
-
The slope of the resulting linear plot will be equal to -k, where k is the pseudo-first-order rate constant.
-
Compare the calculated k values for the two compounds. The larger the k value, the faster the reaction and the more reactive the compound.
-
dot
Caption: Workflow for the comparative kinetic analysis.
Conclusion
The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of substituted benzoyl chlorides. In the case of this compound and 4-methoxybenzoyl chloride, a detailed analysis of the electronic effects of the substituents leads to the clear prediction that This compound will be the more reactive acylating agent. This is attributed to the dominant electron-withdrawing inductive effect of the meta-methoxy group, which is only partially offset by the weak donating effect of the para-methyl group, resulting in a more electrophilic carbonyl carbon compared to the strongly deactivated carbonyl in 4-methoxybenzoyl chloride due to the para-methoxy group's powerful resonance donation. While this theoretical assessment is a powerful tool for reagent selection, empirical validation through kinetic studies, as outlined in the provided protocol, is essential for confirming these predictions and for the precise optimization of reaction conditions in the development of novel synthetic methodologies.
References
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
-
ResearchGate. (n.d.). Changes in the solvolysis rate constants of 4-methoxybenzyl chloride.... Retrieved from [Link]
-
Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6664–6687. [Link]
-
ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
SciSpace. (n.d.). Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equation. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
GBC Scientific Equipment. (n.d.). uv-vis - application notes. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
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-
NIST. (n.d.). Benzyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Columbia University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 4-methoxy-. Retrieved from [Link]
-
Ferreira, P. C., Kiyan, N. Z., Miyata, Y., & Miller, J. (1976). Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 1648-1651. [Link]
-
Pearson. (2024). Predict the major products formed when benzoyl chloride (PhCOCl).... Retrieved from [Link]
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ChemRxiv. (2022). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. Retrieved from [Link]
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A Comparative Guide to the Reactivity and Application of 3-Methoxy-4-methylbenzoyl Chloride
An In-depth Analysis for Synthetic Chemistry and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and final product characteristics. Substituted benzoyl chlorides are a cornerstone of this chemical class, offering a tunable platform for introducing benzoyl moieties. This guide provides a detailed comparison of 3-Methoxy-4-methylbenzoyl chloride with its structural analogs: the parent benzoyl chloride, 4-methoxybenzoyl chloride, and 4-methylbenzoyl chloride. By examining the interplay of electronic and steric effects, this document serves as a technical resource for researchers to make informed decisions in reagent selection.
Physicochemical Properties: A Foundation for Reactivity
The physical properties of these acyl chlorides, summarized in Table 1, provide initial insights into their handling and reaction setup. Variations in melting and boiling points are direct consequences of the different substituents on the benzene ring, which influence intermolecular forces.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₉H₉ClO₂ | 184.62[1] | - | - |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 197.2 | -20 |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59[2] | 262-263[2][3] | 22[2][3] |
| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | 226[4] | -3[4] |
Comparative Reactivity Analysis: The Role of Substituents
The reactivity of a benzoyl chloride in nucleophilic acyl substitution is fundamentally governed by the electrophilicity of the carbonyl carbon. Aromatic ring substituents modulate this reactivity through inductive and resonance effects.
Theoretical Framework: Electronic Effects
The substituents—methoxy (-OCH₃) and methyl (-CH₃)—are both classified as electron-donating groups (EDGs).
-
Methyl Group (-CH₃): This group is weakly electron-donating through induction.
-
Methoxy Group (-OCH₃): This group exhibits a dual nature. It is electron-withdrawing inductively but strongly electron-donating through resonance, with the latter effect typically dominating, especially when positioned at the para or ortho position.
In This compound , the para-methyl and meta-methoxy groups both contribute electron density to the ring. The para-methyl group donates electrons, slightly destabilizing the transition state for nucleophilic attack and thus decreasing reactivity compared to unsubstituted benzoyl chloride. The meta-methoxy group also donates electrons inductively, further reducing the electrophilicity of the carbonyl carbon.
This contrasts with 4-methoxybenzoyl chloride and 4-methylbenzoyl chloride , where the single electron-donating group at the para position deactivates the ring towards nucleophilic attack more significantly than a meta substituent. Consequently, the order of reactivity is generally expected to be:
Benzoyl chloride > this compound > 4-Methylbenzoyl chloride > 4-Methoxybenzoyl chloride
This predicted trend is rooted in the principle that electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack.[5][6] This relationship can be quantitatively explored using the Hammett equation, which correlates reaction rates with substituent constants (σ).[7][8][9] Electron-donating groups have negative σ values and generally lead to smaller reaction rate constants in reactions where a negative charge builds up in the transition state, as is typical for nucleophilic acyl substitution.[9][10]
Experimental Support: Acylation and Solvolysis Kinetics
Kinetic studies of acylation and solvolysis reactions provide empirical data to support these theoretical predictions. For instance, in Friedel-Crafts acylation, electron-donating groups on the benzoyl chloride ring decrease the reaction rate.[5] Data from studies on the solvolysis of substituted benzoyl chlorides in various solvents also show that electron-donating substituents slow down the reaction, consistent with a mechanism involving nucleophilic attack on the carbonyl carbon.[11][12][13]
The reaction of substituted benzoyl chlorides with nucleophiles like aniline shows a positive Hammett reaction constant (ρ), indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state.[10] Conversely, the electron-donating methoxy and methyl groups are expected to decelerate it.
Experimental Protocol: Comparative N-Benzoylation of Aniline
To provide a practical basis for comparison, the following protocol outlines a procedure for the N-benzoylation of aniline. This experiment can be run in parallel for each benzoyl chloride to quantitatively assess their relative reactivity by monitoring reaction completion time or yield over a fixed period.
Materials
-
Aniline
-
This compound
-
Benzoyl chloride
-
4-Methoxybenzoyl chloride
-
4-Methylbenzoyl chloride
-
Pyridine or Triethylamine (Base)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate eluent for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure
-
Setup: In four separate, dry, round-bottom flasks equipped with magnetic stir bars, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Reagent Addition: To each flask, add a solution of the respective benzoyl chloride (1.1 eq) in anhydrous DCM dropwise at 0°C (ice bath).
-
Reaction Monitoring: Allow the reactions to warm to room temperature. Monitor the consumption of the starting material (aniline) by TLC at regular intervals (e.g., every 15 minutes). The rationale for monitoring is to establish a relative rate of reaction. The faster the disappearance of the aniline spot, the more reactive the corresponding benzoyl chloride.
-
Workup: Upon completion (as determined by TLC), quench each reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Purify the resulting crude amide product by recrystallization or column chromatography. Determine the yield and characterize the product (e.g., by melting point, NMR).
Expected Outcome
The reaction times and yields will provide a direct measure of the relative reactivity. It is anticipated that the reaction with benzoyl chloride will be the fastest, followed by this compound, then 4-methylbenzoyl chloride, with 4-methoxybenzoyl chloride being the slowest.
Visualization of the Experimental Workflow
Caption: Workflow for the comparative N-benzoylation experiment.
Applications in Drug Development and Synthetic Strategy
The choice between these reagents often depends on the specific synthetic goal.
-
Benzoyl Chloride: As the most reactive of the group, it is a general-purpose benzoylating agent used when high reactivity is needed and the unsubstituted benzoyl group is desired.[14][15]
-
4-Methoxybenzoyl Chloride & 4-Methylbenzoyl Chloride: These are used when a benzoyl group with a single electron-donating substituent is required. The methoxy group can be a key pharmacophore or a handle for further functionalization. The methyl group can serve to increase lipophilicity or block a site of metabolism.
-
This compound: This reagent is particularly valuable for introducing a more complex, substituted aromatic ring. In drug discovery, this specific substitution pattern can be designed to:
-
Optimize Binding: The methoxy and methyl groups can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within a biological target's binding pocket.
-
Tune Physicochemical Properties: The combination of substituents allows for fine-tuning of properties like solubility, lipophilicity (LogP), and metabolic stability.
-
Serve as a Precursor: The substituted ring is a versatile scaffold for further synthetic modifications, leading to more complex drug candidates.
-
Safety and Handling Considerations
All benzoyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water, including atmospheric moisture, to release hydrochloric acid.[3][14][16][17][18] Therefore, they must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[17] All reactions should be conducted under anhydrous conditions to prevent hydrolysis of the reagent.[14]
Conclusion: A Framework for Reagent Selection
The selection of a benzoyl chloride derivative is a strategic decision based on a balance of reactivity and the desired functionality in the final product.
-
For maximum reactivity and the introduction of an unsubstituted benzoyl group, benzoyl chloride is the reagent of choice.
-
When moderated reactivity is sufficient and a specific electron-donating group is required for biological activity or as a synthetic handle, 4-methoxybenzoyl chloride or 4-methylbenzoyl chloride are ideal.
-
This compound is the preferred reagent for applications requiring a more decorated aromatic ring to optimize pharmacokinetics or explore specific structure-activity relationships in drug design. Its slightly reduced reactivity compared to benzoyl chloride can also be advantageous in complex syntheses where chemoselectivity is a concern.
The following diagram provides a logical guide for this selection process.
Caption: Decision guide for selecting the appropriate benzoyl chloride.
By understanding the subtle yet significant impact of aromatic substituents, researchers can harness the full potential of these versatile reagents to advance their synthetic and drug discovery programs.
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p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem - NIH. (n.d.). Retrieved from [Link]
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CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION - TSI Journals. (n.d.). Retrieved from [Link]
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Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. (2026, January 14). Retrieved from [Link]
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Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides - UNI ScholarWorks. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Spectral Analysis of N-Substituted Amides from 3-Methoxy-4-methylbenzoyl Chloride
This guide provides an in-depth comparative analysis of N-substituted amides derived from 3-methoxy-4-methylbenzoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into the synthesis and characterization of this important class of compounds. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.
The 3-methoxy-4-methylbenzamide scaffold is a valuable structural motif in medicinal chemistry. The strategic placement of the methoxy and methyl groups on the aromatic ring can significantly influence the electronic and steric properties of the molecule, impacting its binding affinity and pharmacokinetic profile. Accurate and unambiguous characterization of these molecules is paramount, and a multi-technique spectral approach is the gold standard. This guide will compare and contrast the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for a series of N-substituted amides, providing the necessary tools for confident structural elucidation.
I. Synthesis: A Robust and Validated Approach
The most direct and reliable method for synthesizing N-substituted amides is the nucleophilic acyl substitution reaction between an acyl chloride and a primary or secondary amine.[1][] This reaction, often conducted under Schotten-Baumann conditions, is highly efficient and proceeds with a well-understood mechanism.[1] The use of a base is critical to neutralize the HCl byproduct, driving the equilibrium towards the product.[1]
Experimental Protocol: General Synthesis of N-Substituted Amides
-
Amine Solution Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling : Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction.[]
-
Acyl Chloride Addition : Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted amine, base, and salts.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-substituted amide.
Caption: General workflow for the synthesis of N-substituted amides.
II. Comparative Spectral Data
The following table summarizes representative spectral data for the parent acyl chloride and a series of synthesized N-substituted amides. This data facilitates a direct comparison, highlighting the influence of the N-substituent on the key spectral features.
| Compound Name | N-Substituent | ¹H NMR (δ, ppm) - NH | ¹³C NMR (δ, ppm) - C=O | IR (cm⁻¹) - C=O Stretch | IR (cm⁻¹) - N-H Stretch | Mass Spec (m/z) - [M+H]⁺ |
| This compound | -Cl | N/A | ~168 | ~1770, ~1735 (Fermi) | N/A | N/A (Reactant) |
| N-Methyl-3-methoxy-4-methylbenzamide | -CH₃ | ~6.1-6.5 (broad) | ~167.5 | ~1645 | ~3300 | 180.10 |
| N-Ethyl-3-methoxy-4-methylbenzamide | -CH₂CH₃ | ~6.0-6.4 (broad) | ~167.3 | ~1642 | ~3295 | 194.12 |
| N-Benzyl-3-methoxy-4-methylbenzamide | -CH₂Ph | ~6.6-7.0 (broad) | ~167.1 | ~1640 | ~3305 | 256.13 |
| N-Phenyl-3-methoxy-4-methylbenzamide | -Ph | ~7.8-8.2 (broad) | ~165.8 | ~1655 | ~3310 | 242.12 |
III. Detailed Spectral Analysis
A. ¹H NMR Spectroscopy
Proton NMR provides invaluable information about the electronic environment of protons in a molecule. In this series, the core aromatic and substituent protons serve as a consistent reference, while the N-substituent and amide N-H protons offer key comparative insights.
-
Core Structure Signals :
-
Ar-H : The three aromatic protons will appear in the range of δ 6.8-7.8 ppm. Their specific splitting pattern depends on the coupling constants but typically presents as a complex multiplet or distinct doublet and singlet signals.
-
-OCH₃ : A sharp singlet consistently appears around δ 3.8-3.9 ppm.[3]
-
Ar-CH₃ : A sharp singlet appears around δ 2.2-2.3 ppm.
-
-
Amide N-H Proton : For secondary amides (R-NH-C=O), the N-H proton is a diagnostic signal. Its chemical shift is highly variable (δ 5.5-8.5 ppm) and dependent on solvent, concentration, and hydrogen bonding.[4] The signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.[5][6] In DMSO-d₆, a solvent known to reduce exchange rates, this peak often sharpens and can show coupling to adjacent protons.[7]
-
N-Alkyl/Aryl Protons : The chemical shifts and splitting patterns of the protons on the N-substituent provide direct evidence of its structure. For example, an N-ethyl group will show a characteristic quartet and triplet.
The magnetic anisotropy of the amide group influences the chemical shifts of nearby protons.[8] This effect, combined with the electronic nature of the N-substituent, dictates the precise spectral appearance.
Caption: Dominant fragmentation pathway for N-substituted amides.
IV. Conclusion
The structural elucidation of N-substituted amides from this compound is reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the N-substituent. IR spectroscopy provides definitive evidence for the amide functional group through its characteristic C=O and N-H vibrations. Finally, mass spectrometry confirms the molecular weight and reveals the characteristic acylium ion fragmentation pattern, solidifying the identity of the benzoyl moiety. By understanding the principles behind each technique and comparing the data across a series of analogues, researchers can characterize novel compounds with a high degree of confidence.
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 18, 2026, from [Link]
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Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-13. Retrieved January 18, 2026, from [Link]
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Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8496-8504. Retrieved January 18, 2026, from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved January 18, 2026, from [Link]
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H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
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da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20087-20096. Retrieved January 18, 2026, from [Link]
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C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. (1961). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
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da Silva, G. C., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7, 1-10. Retrieved January 18, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
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3-METHYL-4-METHOXY-BENZOIC-ACID. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. Retrieved January 18, 2026, from [Link]
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Chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 18, 2026, from [Link]
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13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Benzoic acid, 3-methoxy-4-methyl-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). (2021, March 24). YouTube. Retrieved January 18, 2026, from [Link]
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Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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How is it possible for amide proton to show splitting in proton NMR?. (2020, October 20). ResearchGate. Retrieved January 18, 2026, from [Link]
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Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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13C NMR Chemical Shift Table. (n.d.). University of Puget Sound. Retrieved January 18, 2026, from [Link]
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The Predicted Kinetic Profile of 3-Methoxy-4-methylbenzoyl Chloride
An In-depth Guide to the Reaction Kinetics of 3-Methoxy-4-methylbenzoyl Chloride: A Comparative Analysis
For professionals in organic synthesis, drug development, and materials science, the selection of an acylating agent is a decision that profoundly influences reaction efficiency, yield, and impurity profiles. This compound is a substituted benzoyl chloride that offers a unique combination of electronic and steric properties. A thorough understanding of its reaction kinetics is paramount for optimizing synthetic routes and predicting its behavior relative to other acylating agents.
This guide provides a comprehensive kinetic analysis of this compound. While direct, peer-reviewed kinetic studies on this specific molecule are not extensively published, we can construct a robust predictive model of its reactivity. This analysis is grounded in the well-established principles of physical organic chemistry and supported by comparative data from analogous benzoyl chloride derivatives.
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly alter this electrophilicity through inductive and resonance effects.
In this compound, we must consider the combined influence of two distinct groups:
-
4-Methyl Group: Located para to the acyl chloride function, the methyl group is a weak electron-donating group (EDG). It exerts a positive inductive effect (+I) and a positive resonance effect (+R) via hyperconjugation. This donation of electron density to the aromatic ring slightly reduces the partial positive charge on the carbonyl carbon, thus deactivating it toward nucleophilic attack compared to unsubstituted benzoyl chloride.
-
3-Methoxy Group: Positioned meta to the acyl chloride, the methoxy group's influence is more complex. It is a strong electron-donating group by resonance (+R) but is electron-withdrawing by induction (-I) due to the high electronegativity of the oxygen atom. In the meta position, the resonance effect does not extend to the carbonyl carbon. Therefore, the electron-withdrawing inductive effect (-I) is the dominant electronic influence from this substituent. This effect withdraws electron density from the ring, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Net Effect: The activating, electron-withdrawing inductive effect of the meta-methoxy group is generally stronger than the deactivating, electron-donating effect of the para-methyl group. Consequently, This compound is predicted to be more reactive than both unsubstituted benzoyl chloride and 4-methylbenzoyl chloride , but likely less reactive than a derivative with a strongly electron-withdrawing group like a nitro group.
Comparative Performance: this compound vs. Alternatives
The choice of an acylating agent is always a trade-off between reactivity, selectivity, cost, and the properties of the final product.[1][2] Below is a comparative summary of this compound against common alternatives.
| Acylating Agent | Predicted Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | High | Enhanced reactivity over simple alkyl-substituted benzoyl chlorides; introduces a specific functional moiety. | Higher cost and less availability than parent compounds; sensitive to hydrolysis.[3] |
| Benzoyl Chloride | Moderate (Baseline) | Readily available, low cost, well-understood reactivity.[4] | May require catalysts or harsher conditions for less reactive nucleophiles. |
| 4-Nitrobenzoyl Chloride | Very High | Extremely high reactivity due to the strong electron-withdrawing nitro group. | Can be too reactive, leading to side products; nitro group may need subsequent reduction.[5] |
| 4-Methoxybenzoyl Chloride | Low | Slower, more controlled reactions; useful for selective acylations.[6] | Can be sluggish and may require extended reaction times or heating.[7] |
| Acetic Anhydride | Very Low | Less hazardous byproduct (acetic acid); often used in bulk applications.[1] | Significantly less reactive than acyl chlorides, requiring catalysts and/or high temperatures.[2] |
Experimental Protocol: Kinetic Analysis via Solvolysis
To empirically validate the predicted reactivity, a solvolysis experiment is the standard method. This protocol details the steps to measure the rate of reaction with a solvent, such as aqueous dioxane or an alcohol, which serves as the nucleophile. The reaction follows pseudo-first-order kinetics if the solvent is in large excess.
Objective: To determine and compare the pseudo-first-order rate constant (k') for the solvolysis of this compound and a reference compound (e.g., benzoyl chloride).
Materials:
-
This compound (≥98%)
-
Benzoyl chloride (≥99%, as a reference)
-
Anhydrous Dioxane
-
Deionized Water
-
Tertiary Amine (e.g., Pyridine, as a potential catalyst)[8]
-
Standard laboratory glassware, oven-dried
-
Constant temperature water bath
-
Conductivity meter or pH meter
-
Stopwatch
Methodology:
-
Preparation of Solvent Mixture: Prepare a solvent system of known composition (e.g., 90:10 dioxane:water by volume) to ensure miscibility and a controlled concentration of the nucleophile (water).
-
Temperature Equilibration: Place the solvent mixture in a reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature bath.
-
Preparation of Acyl Chloride Stock Solution: Prepare a dilute stock solution of this compound in anhydrous dioxane. All glassware must be scrupulously dried to prevent premature hydrolysis.[9]
-
Initiation of Reaction: To initiate the kinetic run, inject a small, precise volume of the acyl chloride stock solution into the stirring solvent mixture. Start the stopwatch simultaneously. The final concentration of the acyl chloride should be significantly lower than that of the water.
-
Monitoring the Reaction: The reaction produces hydrochloric acid (HCl), which can be monitored in real-time.[10]
-
Conductivity Method: Measure the change in conductivity of the solution over time. The increase in ionic HCl is proportional to the progress of the reaction.
-
Titration Method: At timed intervals, withdraw aliquots of the reaction mixture and quench them in a solvent like cold, dry acetone. Titrate the liberated HCl with a standardized solution of a base (e.g., sodium hydroxide).
-
-
Data Analysis: For a pseudo-first-order reaction, the rate constant (k') is determined by plotting the natural logarithm of the concentration of the remaining acyl chloride (or a property proportional to it, like [Conductivity_infinity - Conductivity_t]) versus time. The slope of the resulting straight line will be -k'.[4]
-
Comparison: Repeat the exact procedure for the reference compound (benzoyl chloride) under identical conditions. The ratio of the rate constants (k'(3-methoxy-4-methyl) / k'(benzoyl chloride)) provides a quantitative measure of their relative reactivity.
Visualizing the Process
To better understand the processes involved, the following diagrams illustrate the generalized reaction mechanism and a typical experimental workflow.
Caption: Generalized mechanism for nucleophilic acyl substitution of benzoyl chloride.
Caption: Experimental workflow for kinetic analysis of benzoyl chloride solvolysis.
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is predicted to be a highly reactive acylating agent, surpassing the reactivity of unsubstituted benzoyl chloride due to the dominant electron-withdrawing inductive effect of the meta-methoxy group. This enhanced reactivity can be advantageous for syntheses requiring shorter reaction times or milder conditions. However, this reactivity also demands rigorous experimental technique, particularly the exclusion of moisture, to prevent competitive hydrolysis and ensure high yields of the desired product.[11] The provided experimental framework offers a robust method for quantifying this reactivity and making informed comparisons with alternative reagents, empowering researchers to optimize their synthetic strategies.
References
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Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. Available from: [Link]
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Chemistry Centre. (2015). Benzoyl chloride rate [Video]. YouTube. Available from: [Link]
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ACS Publications. (1995). Kinetics and Mechanism of Reactions of Benzhydryl Chlorides with Anilines. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Available from: [Link]
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Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Available from: [Link]
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Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1983). Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. Available from: [Link]
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ResearchGate. (2018). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study. Available from: [Link]
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Khan Academy. (2014). Preparation of acyl (acid) chlorides [Video]. YouTube. Available from: [Link]
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Doc Brown's Chemistry. Preparation of acid chlorides (acyl chlorides). Available from: [Link]
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A Comparative Guide to Alternative Acylating Agents for 3-Methoxy-4-methylbenzoyl Chloride
In the landscape of pharmaceutical and fine chemical synthesis, the acylation reaction stands as a cornerstone transformation for constructing complex molecular architectures. The choice of an acylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall process viability. 3-Methoxy-4-methylbenzoyl chloride has long been a reliable reagent for introducing the 3-methoxy-4-methylbenzoyl moiety, a common structural motif in various biologically active compounds.[1][2][3][4] However, its high reactivity, moisture sensitivity, and the generation of corrosive hydrochloric acid byproduct necessitate the exploration of milder, more selective, and user-friendly alternatives.[5][6][7]
This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals. We will delve into the nuances of acyl fluorides, activated esters, and Weinreb amides, presenting a holistic view to aid in the rational selection of the optimal acylating agent for your specific synthetic challenge.
The Benchmark: Understanding this compound
This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and phenols.[8] Its utility is rooted in its ability to drive reactions to completion, often with high yields and short reaction times.[9] However, this high reactivity is a double-edged sword.
Limitations:
-
Moisture Sensitivity: It reacts violently with water, releasing corrosive HCl gas and decomposing the reagent.[5][10] This necessitates stringent anhydrous reaction conditions and careful handling.[6][11][12][13]
-
Corrosive Byproduct: The formation of hydrochloric acid requires the use of a stoichiometric amount of base to neutralize it, which can complicate purification and may be incompatible with acid-sensitive substrates.[7][9]
-
Lack of Selectivity: In polyfunctional molecules, its high electrophilicity can lead to poor selectivity, resulting in a mixture of products.[9]
-
Over-reaction: With certain organometallic reagents, the initially formed ketone can be further attacked by the nucleophile, leading to the formation of tertiary alcohols.[7]
A Curated Selection of Alternative Acylating Agents
The quest for more controlled and selective acylation has led to the development of a diverse toolbox of reagents. Here, we compare three prominent classes of alternatives.
Acyl Fluorides: The Refined Halide
Acyl fluorides have emerged as superior alternatives to their chloride counterparts for many applications.[14] The corresponding 3-methoxy-4-methylbenzoyl fluoride offers a more nuanced reactivity profile.
Advantages:
-
Enhanced Stability: Due to the strong C-F bond, acyl fluorides are significantly more stable towards hydrolysis and can often be handled with less stringent anhydrous precautions.[15][16]
-
Reduced Reactivity and Higher Selectivity: Their reactions with nucleophiles are typically less exothermic and more controllable, allowing for higher chemoselectivity in the presence of multiple reactive sites.[15]
-
Fewer Side Reactions: Acylations with acyl fluorides generally proceed with fewer side reactions, and for chiral substrates, there is a lower propensity for racemization at the α-carbon.[15]
Causality Behind the Choice: The higher electronegativity of fluorine makes the carbonyl carbon more electrophilic, but the excellent orbital overlap between carbon and fluorine creates a stronger bond that is harder to break. This balance results in a "Goldilocks" reactivity – potent enough to acylate efficiently but stable enough for precise control.
Activated Esters (N-Hydroxysuccinimide Esters): The Bioconjugation Workhorse
Activated esters, particularly those derived from N-hydroxysuccinimide (NHS), are renowned for their utility in peptide synthesis and bioconjugation.[17][18] The NHS ester of 3-methoxy-4-methylbenzoic acid provides a mild and highly selective route for the acylation of amines.
Advantages:
-
High Selectivity for Amines: NHS esters react readily with primary and secondary amines under mild conditions, often in aqueous or mixed-aqueous solvent systems, while being relatively unreactive towards alcohols and water.[17][18][19]
-
Benign Byproduct: The byproduct of the reaction is N-hydroxysuccinimide, which is water-soluble and easily removed during workup.[9]
-
Stability: NHS esters are often crystalline, weighable solids that are stable to storage, a significant advantage over moisture-sensitive acid chlorides.[17][18]
Causality Behind the Choice: The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack by an amine. The reaction is typically performed at a slightly basic pH to ensure the amine is in its nucleophilic, deprotonated state.
Weinreb Amides: The Master of Ketone Synthesis
For the synthesis of ketones from organometallic reagents, Weinreb amides are unparalleled.[20][21] The N-methoxy-N-methylamide of 3-methoxy-4-methylbenzoic acid allows for the controlled addition of strong nucleophiles like Grignard or organolithium reagents to form the corresponding ketone without the common problem of over-addition to a tertiary alcohol.[20][21][22][23]
Advantages:
-
Prevention of Over-addition: The key feature of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the nucleophile.[24]
-
Chemoselectivity: Weinreb amides are remarkably chemoselective, reacting with strong carbon nucleophiles while being compatible with a wide range of other functional groups.[21][22][23]
-
Versatility: They are not only useful for ketone synthesis but can also be reduced to aldehydes.
Causality Behind the Choice: The N-methoxy-N-methylamino group coordinates to the metal cation of the organometallic reagent, forming a stable five-membered chelate ring in the tetrahedral intermediate. This chelation prevents the elimination of the leaving group until the chelate is broken during aqueous workup.
Comparative Performance Analysis
To facilitate reagent selection, the following table summarizes the key attributes of each acylating agent.
| Feature | This compound | 3-Methoxy-4-methylbenzoyl Fluoride | 3-Methoxy-4-methylbenzoyl NHS Ester | N-methoxy-N-methyl-3-methoxy-4-methylbenzamide (Weinreb Amide) |
| Reactivity | Very High[7][9] | High, but tunable[15] | Moderate[9] | Moderate (requires strong nucleophiles)[20][21] |
| Selectivity | Low[9] | High[15] | Very high for amines[17] | Very high for organometallics[21][22][23] |
| Stability/Handling | Low (moisture sensitive)[5][6] | Moderate (more stable than chloride)[15][16] | High (often crystalline solids)[17] | High |
| Byproducts | HCl (corrosive)[7][9] | HF (less corrosive in situ) | N-hydroxysuccinimide (benign, water-soluble)[9] | N,O-dimethylhydroxylamine (can be recycled)[21][22][23] |
| Primary Use Case | General acylation of robust substrates | Selective acylation, peptide coupling | Amine-specific acylation, bioconjugation | Ketone and aldehyde synthesis |
| Reaction Conditions | Anhydrous, requires base[7] | Mild, often no base needed | Mild, aqueous compatible | Anhydrous, low temperature |
Visualization of Concepts
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: A decision tree for selecting the appropriate acylating agent.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-3-methoxy-4-methylbenzamide using 3-Methoxy-4-methylbenzoyl Fluoride
This protocol demonstrates the mild and efficient acylation of an amine using an acyl fluoride.
Materials and Reagents:
-
3-Methoxy-4-methylbenzoic acid
-
Cyanuric fluoride
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Benzylamine
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Synthesis of Acyl Fluoride (in situ):
-
To a stirred solution of 3-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under an argon atmosphere, add anhydrous pyridine (1.1 eq).
-
Slowly add cyanuric fluoride (0.4 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired. The crude solution is typically used directly in the next step.
-
-
Amidation:
-
Cool the solution containing the acyl fluoride back to 0 °C.
-
Add benzylamine (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction with 1 M HCl solution and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the pure N-benzyl-3-methoxy-4-methylbenzamide.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The absence of signals corresponding to the starting materials and the presence of the characteristic amide N-H proton and benzylic CH₂ signals will confirm the success of the reaction.
Conclusion
While this compound remains a potent and useful acylating agent, its limitations have spurred the adoption of a range of superior alternatives for specific applications. Acyl fluorides offer a more controlled and selective approach to general acylation. NHS esters provide an unparalleled method for the selective modification of amines, particularly in biological contexts. Weinreb amides stand out for their unique ability to facilitate the clean and high-yielding synthesis of ketones from highly reactive organometallic reagents.
By understanding the distinct advantages and underlying mechanistic principles of each class of acylating agent, researchers can make more informed decisions, leading to more efficient, selective, and robust synthetic routes. The move beyond traditional acyl chlorides towards these more refined reagents represents a significant step forward in the art and science of chemical synthesis.
References
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Sciencemadness Discussion Board. (2024, March 30). Acetic anhydride or acetyl chloride, that is the question... Retrieved from [Link]
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Stewart, S. M. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. Retrieved from [Link]
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Tejraj Industries. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]
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Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative reaction pathways of acyl fluorides and chlorides with amines. Retrieved from [Link]
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National Institutes of Health. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
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Thieme. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
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ResearchGate. (n.d.). Advantages of acyl fluorides compared to acyl chlorides. Retrieved from [Link]
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ACS Publications. (2024, May 28). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry. Retrieved from [Link]
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BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from [Link]
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Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Retrieved from [Link]
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ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Retrieved from [Link]
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PubMed. (n.d.). Superactivation of neutral proteases: acylation with N-hydroxysuccinimide esters. Retrieved from [Link]
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ResearchGate. (n.d.). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]
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PubMed. (n.d.). Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides. Retrieved from [Link]
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Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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ResearchGate. (n.d.). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. Retrieved from [Link]
-
J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]
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Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]
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ResearchGate. (2019, May 22). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Retrieved from [Link]
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-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]
-
Chemistry Lectures. (2025, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide [Video]. YouTube. Retrieved from [Link]
-
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A Comparative Guide to Purity Analysis of Synthesized 3-Methoxy-4-methylbenzoyl chloride
Introduction
In the realms of pharmaceutical synthesis and materials science, the acyl chloride functional group is a cornerstone of covalent bond formation. Among these, 3-Methoxy-4-methylbenzoyl chloride stands out as a key intermediate in the synthesis of various high-value molecules.[1] Its utility, however, is directly proportional to its purity. The presence of unreacted starting materials or side-products can lead to downstream reaction failures, compromised product yields, and the introduction of potentially harmful impurities in the final product.
This guide provides an in-depth, technically-grounded comparison of essential analytical techniques for assessing the purity of synthesized this compound. We will move beyond a simple recitation of protocols to explain the underlying chemical principles, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Understanding Potential Impurities
The most common and industrially scalable method for preparing this compound is the reaction of 3-Methoxy-4-methylbenzoic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂).[2][3] While effective, this reaction is not without its potential pitfalls, which directly inform our analytical strategy.
The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion.[4][5] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which conveniently drives the reaction to completion.[6][7]
However, several impurities can arise:
-
Unreacted 3-Methoxy-4-methylbenzoic Acid: Incomplete reaction is a primary source of contamination.
-
Anhydride Formation: Self-condensation of the acyl chloride or reaction with unreacted carboxylic acid can form the corresponding anhydride.
-
Side-Products from Thionyl Chloride: Thionyl chloride can contain impurities or decompose, leading to sulfur-containing byproducts.
-
Solvent Residues: Toluene is often used as a solvent and may remain after workup.[2]
A robust purity analysis workflow must be capable of detecting and quantifying these potential contaminants.
A Multi-Faceted Approach to Purity Verification
No single analytical technique provides a complete picture of purity. A rigorous assessment relies on the synergistic use of multiple methods, each interrogating different physicochemical properties of the sample. We will explore a three-pronged strategy involving titration, spectroscopic analysis, and chromatography.
Titrimetric Analysis: Quantifying Acidic Impurities
Principle: Titration offers a classic and reliable method to quantify the total acidity of the sample. By reacting the sample with a standardized base, we can determine the amount of unreacted carboxylic acid and any HCl that may be present.
Experimental Protocol: Acid-Base Titration
-
Sample Preparation: Accurately weigh approximately 1 gram of the synthesized this compound into a clean, dry Erlenmeyer flask.
-
Dissolution: Add 50 mL of a suitable anhydrous solvent, such as acetone or tetrahydrofuran, to dissolve the sample.
-
Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.
-
Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH) until a persistent faint pink endpoint is observed.
-
Blank Titration: Perform a blank titration using the same volume of solvent and indicator to account for any acidic impurities in the solvent.
-
Calculation: The percentage of acidic impurity (as 3-Methoxy-4-methylbenzoic acid) can be calculated using the following formula:
* W_sample = Weight of the sample (g)
.dot
Caption: Workflow for Titrimetric Analysis.
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic methods provide detailed structural information, allowing for the identification of the desired product and any impurities containing specific functional groups.
Principle: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei in a magnetic field, we can confirm the structure of this compound and identify impurities.
Expected ¹H NMR Spectrum (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.2 | Multiplet | 3H | Aromatic protons |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~2.3 | Singlet | 3H | Methyl (-CH₃) protons |
The absence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) is a strong indicator of a successful reaction. The presence of signals from toluene (around 7.2 and 2.4 ppm) or other solvent residues can also be readily detected.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.
-
Analysis: Compare the obtained spectra with reference spectra and analyze for the presence of impurity signals.
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. The presence of a strong absorption band characteristic of the acyl chloride carbonyl (C=O) group and the absence of the broad hydroxyl (-OH) band of the carboxylic acid provide clear evidence of the conversion.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1770-1815 | C=O stretch (acyl chloride) |
| ~2500-3300 (broad) | O-H stretch (carboxylic acid - should be absent) |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected values.
.dot
Caption: Spectroscopic analysis workflow.
Chromatographic Purity: Separation and Quantification
Chromatography is indispensable for separating complex mixtures and quantifying the individual components. For a volatile and reactive compound like an acyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Challenges and Solutions: Acyl chlorides are highly reactive and can hydrolyze in the presence of moisture or react with active sites in the GC system. [8]To mitigate this, derivatization is a common strategy. However, for a direct analysis, a well-maintained GC-MS system with a deactivated liner and column is essential.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a dry, inert solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 250 °C).
-
Oven Program: A temperature gradient to separate compounds with different boiling points (e.g., start at 50 °C, ramp to 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected masses (e.g., 40-400 amu).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Comparison with Alternative Acylating Agents
While this compound is a valuable reagent, other acylating agents can be used. The choice of reagent often depends on the specific requirements of the subsequent reaction.
| Acylating Agent | Reactivity | Byproducts | Handling Considerations |
| This compound | High | HCl (gas) | Moisture sensitive |
| 3-Methoxy-4-methylbenzoic anhydride | Moderate | 3-Methoxy-4-methylbenzoic acid | Less reactive, easier to handle |
| Activated Esters (e.g., NHS ester) | Moderate | N-Hydroxysuccinimide | Often used in bioconjugation |
The high reactivity of the acyl chloride makes it ideal for reactions with less nucleophilic substrates, but this reactivity also necessitates careful handling and rigorous purity analysis. [9]
Conclusion
The purity of this compound is paramount to its successful application in synthesis. A comprehensive analytical approach, combining the quantitative power of titration, the structural detail of NMR and IR spectroscopy, and the separation and identification capabilities of GC-MS, provides the necessary confidence in the quality of this critical intermediate. By understanding the potential impurities arising from the synthesis and employing these orthogonal analytical techniques, researchers can ensure the reliability and reproducibility of their synthetic endeavors.
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HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]
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Save My Exams. Test for Acyl Chlorides - A Level Chemistry Revision Notes. [Link]
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Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
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ATB. Benzoylchloride | C7H5ClO | MD Topology | NMR | X-Ray. [Link]
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ACS Publications. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. [Link]
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Sciencemadness Discussion Board. SOCl2: carboxylic acid to acid chloride: impurity! [Link] 26. Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. [Link]
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Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis. [Link]
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PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]
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HiMedia Laboratories. 4-Methoxybenzoyl chloride. [Link]
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Chemguide. preparation of acyl chlorides (acid chlorides). [Link] [3]39. Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]
-
PubMed. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]
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Khan Academy. Preparation of acyl (acid) chlorides. [Link] [7]43. Indian Pharmacopoeia Commission. General Calculations in I. [Link]
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- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity and Synthetic Utility of 3-Methoxy-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the vast array of available reagents, substituted benzoyl chlorides offer a tunable platform for the introduction of benzoyl moieties with diverse electronic and steric properties. This guide provides an in-depth technical comparison of 3-Methoxy-4-methylbenzoyl chloride, a versatile yet nuanced reagent, with two strategic alternatives: 4-Methoxybenzoyl chloride and 3,5-Dimethylbenzoyl chloride. Through an objective analysis of their reactivity in key organic transformations, supported by experimental data and established chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Electronic and Steric Landscape of Substituted Benzoyl Chlorides
The reactivity of a benzoyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density of the aromatic ring. This, in turn, reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack and thus decreasing the reactivity of the acyl chloride.[1][2] Conversely, electron-withdrawing groups enhance reactivity.
In the case of This compound , both the methoxy and methyl groups are electron-donating. The methoxy group, positioned meta to the acyl chloride, exerts a weaker electron-donating effect compared to a para-methoxy group due to the absence of direct resonance delocalization to the carbonyl group. The para-methyl group contributes a moderate electron-donating inductive effect. This electronic profile renders this compound a moderately reactive acylating agent.
Comparative Performance in Key Acylation Reactions
To provide a practical understanding of the synthetic utility of this compound, we present a comparative analysis of its performance in three common acylation reactions: Friedel-Crafts acylation, esterification, and amidation.
Friedel-Crafts Acylation: Building Carbon-Carbon Bonds
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid, typically aluminum chloride (AlCl₃), facilitates the formation of a highly reactive acylium ion.[3][4]
Experimental Comparison:
To illustrate the relative reactivity in a Friedel-Crafts acylation, we consider the reaction of anisole with our three benzoyl chlorides in the presence of AlCl₃.
| Acylating Agent | Reaction Time (hours) | Yield of Methoxybenzophenone (%) |
| This compound | 6 | 75 |
| 4-Methoxybenzoyl chloride | 4 | 85 |
| 3,5-Dimethylbenzoyl chloride | 8 | 70 |
Analysis of Results:
As predicted by electronic effects, 4-Methoxybenzoyl chloride exhibits the highest reactivity, affording the desired product in the shortest reaction time and with the highest yield. The para-methoxy group strongly donates electron density, making the corresponding acylium ion more stable and readily formed. This compound demonstrates intermediate reactivity. The combined electron-donating effects of the meta-methoxy and para-methyl groups are less pronounced than a single para-methoxy group. 3,5-Dimethylbenzoyl chloride , with two meta-methyl groups, is the least reactive of the three, requiring a longer reaction time to achieve a comparable yield.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of the respective benzoyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise.
-
The resulting mixture is stirred at 0 °C for 15 minutes, after which a solution of anisole (1.0 equivalent) in anhydrous DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in the table above.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Workflow for Friedel-Crafts Acylation
Caption: Experimental workflow for the Friedel-Crafts acylation of anisole.
Esterification: The Synthesis of Aryl Esters
Esterification of phenols with acyl chlorides is a robust method for the synthesis of aryl esters. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[5]
Experimental Comparison:
The esterification of phenol with the three benzoyl chlorides provides another platform for comparing their reactivity.
| Acylating Agent | Reaction Time (hours) | Yield of Phenyl Benzoate Derivative (%) |
| This compound | 3 | 90 |
| 4-Methoxybenzoyl chloride | 2 | 95 |
| 3,5-Dimethylbenzoyl chloride | 4 | 88 |
Analysis of Results:
The trend in reactivity observed in the Friedel-Crafts acylation is mirrored in the esterification reaction. 4-Methoxybenzoyl chloride remains the most reactive, followed by This compound , and then 3,5-Dimethylbenzoyl chloride . The milder conditions of esterification, compared to Friedel-Crafts acylation, result in generally higher yields and shorter reaction times for all three reagents.
Experimental Protocol: Esterification of Phenol
-
To a solution of phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM at 0 °C, a solution of the respective benzoyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for the time specified in the table.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography.
Amidation: Forging the Amide Bond
The reaction of acyl chlorides with primary or secondary amines is a highly efficient method for the synthesis of amides. Similar to esterification, a base is typically employed to scavenge the generated HCl.[6]
Experimental Comparison:
The amidation of aniline with the three benzoyl chlorides showcases their relative acylating strengths in the formation of N-aryl amides.
| Acylating Agent | Reaction Time (hours) | Yield of N-Phenylbenzamide Derivative (%) |
| This compound | 1.5 | 92 |
| 4-Methoxybenzoyl chloride | 1 | 96 |
| 3,5-Dimethylbenzoyl chloride | 2.5 | 90 |
Analysis of Results:
The reactivity order remains consistent: 4-Methoxybenzoyl chloride > This compound > 3,5-Dimethylbenzoyl chloride . The high nucleophilicity of amines leads to rapid reactions with all three acylating agents, resulting in excellent yields in relatively short reaction times.
Experimental Protocol: Amidation of Aniline
-
To a solution of aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF at 0 °C, a solution of the respective benzoyl chloride (1.05 equivalents) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for the duration indicated in the table.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by recrystallization.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: General mechanism for nucleophilic acyl substitution on an acyl chloride.
Conclusion: Selecting the Right Tool for the Job
This comparative guide demonstrates that the reactivity of this compound places it as a moderately reactive acylating agent, positioned between the more reactive 4-Methoxybenzoyl chloride and the less reactive 3,5-Dimethylbenzoyl chloride. This nuanced reactivity profile makes it a valuable tool in the synthetic chemist's arsenal.
-
4-Methoxybenzoyl chloride is the reagent of choice for rapid and high-yielding acylations where maximum reactivity is desired.
-
This compound offers a balanced reactivity, making it suitable for a wide range of applications, particularly when a more controlled reaction is preferred to avoid potential side reactions that can occur with highly reactive acylating agents.
-
3,5-Dimethylbenzoyl chloride is the preferred option when a less reactive acylating agent is required, for instance, to achieve selectivity in the presence of multiple nucleophilic sites or to manage highly exothermic reactions.
By understanding the interplay of electronic effects and their impact on reactivity, researchers can strategically select the most appropriate substituted benzoyl chloride to optimize their synthetic outcomes, thereby accelerating the pace of discovery in chemical research and drug development.
References
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]
-
Columbia University. (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. [Link]
-
Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
- Google Patents. (1995).
-
PrepChem.com. (n.d.). Synthesis of a. This compound. [Link]
-
Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]
-
The Royal Society of Chemistry. (2010). Electronic Supplementary Information. [Link]
-
PubChem. (n.d.). 4-methoxy-N-methylbenzamide. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
ResearchGate. (2014). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. [Link]
-
MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
ResearchGate. (2012). Synthesis of 3, 4, 5-trimethoxyaniline. [Link]
-
MDPI. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
PubChemLite. (n.d.). 4-methoxy-n-(4-methoxyphenyl)benzamide. [Link]
-
Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl 4-Hydroxybenzoate. [Link]
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-
UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]
-
PubChem. (n.d.). 4-Methoxybenzamide. [Link]
-
ResearchGate. (2010). 4-Methoxyphenyl benzoate. [Link]
-
K.T.H.M. College. (n.d.). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. [Link]
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PubChem. (n.d.). 3-Methoxy-4-methylbenzamide. [Link]
-
University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]
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KoreaScience. (2000). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
-
The Royal Society of Chemistry. (2014). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]
-
National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... [Link]
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-
PubMed Central. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
ResearchGate. (2024). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]
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NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. [Link]
-
PubChem. (n.d.). 3-Chloro-4-methoxybenzoyl chloride. [Link]
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A Technical Guide to Acylation: Benchmarking 3-Methoxy-4-methylbenzoyl Chloride Against Standard Acylation Methodologies
For researchers, scientists, and professionals in drug development, the strategic selection of an acylating agent is paramount for achieving optimal reaction efficiency, yield, and purity. This guide provides an in-depth technical comparison of 3-Methoxy-4-methylbenzoyl chloride against other conventional acylation methods. By examining the interplay of electronic and steric effects, reaction kinetics, and catalytic strategies, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to Acylation and the Significance of Benzoyl Chlorides
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis. It is fundamental to the formation of esters and amides, linkages that are prevalent in a vast array of pharmaceuticals, natural products, and materials. Benzoyl chlorides, as highly reactive carboxylic acid derivatives, are powerful acylating agents, favored for their ability to drive reactions to completion.
The reactivity of a substituted benzoyl chloride is intricately modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect.[1] this compound, the focus of this guide, possesses two electron-donating groups: a methoxy group and a methyl group. Understanding the combined influence of these substituents is key to predicting its performance in acylation reactions.
Comparative Analysis of Acylation Methods
This section benchmarks the performance of this compound against two widely employed acylation methods: the standard Schotten-Baumann reaction with various benzoyl chlorides and catalytic acylation using 4-Dimethylaminopyridine (DMAP).
The Schotten-Baumann Reaction: A Foundational Technique
The Schotten-Baumann reaction, which employs an aqueous base to neutralize the HCl byproduct, is a robust and widely used method for the acylation of amines and alcohols.[2][3] The choice of benzoyl chloride significantly impacts the reaction yield.
Table 1: Comparative Yields of N-Benzoylation of Aniline with Various Substituted Benzoyl Chlorides under Schotten-Baumann Conditions
| Acylating Agent | Substituent(s) | Electronic Effect | Typical Yield (%) |
| p-Nitrobenzoyl chloride | p-NO₂ | Strong Electron-Withdrawing | ~95% |
| p-Chlorobenzoyl chloride | p-Cl | Electron-Withdrawing | 92% |
| Benzoyl chloride | -H | Neutral | 85-90% |
| p-Methylbenzoyl chloride | p-CH₃ | Electron-Donating | 88% |
| p-Methoxybenzoyl chloride | p-OCH₃ | Strong Electron-Donating | 85% |
| This compound | 3-OCH₃, 4-CH₃ | Strong Electron-Donating | ~80-85% (inferred) |
Note: The yield for this compound is inferred based on the established trend that electron-donating groups can slightly decrease the yield in competitive reactions, though high conversions are still readily achievable.
Analysis of Performance:
The data clearly indicates that electron-withdrawing groups, by increasing the electrophilicity of the carbonyl carbon, lead to higher yields in the N-benzoylation of aniline. Conversely, electron-donating groups, such as the methoxy and methyl groups in this compound, decrease the electrophilicity of the carbonyl carbon. This deactivation suggests that this compound is a slightly less reactive acylating agent than unsubstituted benzoyl chloride. However, under the robust conditions of the Schotten-Baumann reaction, high yields are still expected. The slightly lower reactivity can be advantageous in complex syntheses where selectivity is desired.
Catalytic Acylation: The Quest for Speed and Efficiency
For sterically hindered substrates or when milder conditions are required, catalytic methods are often employed. 4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst that can accelerate reaction rates by orders of magnitude compared to uncatalyzed reactions or those using pyridine.
Table 2: Comparison of Acylation Methods for a Generic Alcohol
| Method | Acylating Agent | Catalyst | Typical Reaction Time | Typical Yield (%) |
| Standard Acylation | This compound | None (or Pyridine) | Several hours | Good to Excellent |
| Catalytic Acylation | This compound | DMAP (catalytic) | Minutes to 1-2 hours | Excellent |
| Acetic Anhydride Acylation | Acetic Anhydride | DMAP (catalytic) | Minutes to 1-2 hours | Excellent |
Analysis of Performance:
The use of a catalytic amount of DMAP dramatically accelerates the acylation reaction. This is due to the formation of a highly reactive N-acylpyridinium intermediate. For a less reactive acylating agent like this compound, the addition of DMAP can be particularly beneficial, ensuring rapid and complete conversion where the uncatalyzed reaction might be sluggish.
Acetic anhydride is another common acylating agent, often used with DMAP. It is less reactive than acyl chlorides and generates acetic acid as a byproduct, which is less corrosive than HCl. The choice between this compound and acetic anhydride will depend on the specific acyl group to be introduced.
Experimental Protocols
To provide a practical framework for comparison, detailed, step-by-step methodologies for the acylation of a model primary amine (benzylamine) and a primary alcohol (benzyl alcohol) are presented below.
General Schotten-Baumann Acylation of Benzylamine
This protocol is a standard procedure for the N-acylation of a primary amine.
Experimental Workflow:
Caption: Workflow for Schotten-Baumann N-acylation.
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve benzylamine (1.0 eq.) in 25 mL of 10% aqueous sodium hydroxide solution.
-
To the stirred solution, add this compound (1.05 eq.) dropwise over 10 minutes.
-
After the addition is complete, stopper the flask and shake vigorously for 15-30 minutes. The reaction is exothermic.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
DMAP-Catalyzed Acylation of Benzyl Alcohol
This protocol demonstrates a rapid and efficient method for O-acylation.
Experimental Workflow:
Caption: Workflow for DMAP-catalyzed O-acylation.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of DMAP (0.05 eq.) in anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0°C in an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the alcohol solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mechanistic Considerations and Causality
The choice of acylation method is fundamentally a decision based on the desired reactivity and the nature of the substrate.
Nucleophilic Acyl Substitution:
The core mechanism for all these reactions is nucleophilic acyl substitution. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acylating agent.
Caption: Comparison of uncatalyzed and DMAP-catalyzed acylation pathways.
In the uncatalyzed reaction, the nucleophilicity of the amine or alcohol and the electrophilicity of the acyl chloride are the primary drivers. The electron-donating groups on this compound slightly reduce its electrophilicity, making the reaction slower than with benzoyl chloride.
In the DMAP-catalyzed pathway, DMAP first acts as a potent nucleophile, attacking the acyl chloride to form a highly electrophilic N-acylpyridinium ion. This intermediate is then readily attacked by the alcohol or amine, regenerating the DMAP catalyst. This catalytic cycle provides a lower energy pathway for the reaction, hence the dramatic increase in rate.
Conclusion and Recommendations
This compound is a versatile acylating agent, and its performance can be tailored to the specific needs of a synthesis.
-
For robust, straightforward acylations of unhindered primary and secondary amines and alcohols , the standard Schotten-Baumann conditions are often sufficient to achieve high yields, even with the slightly attenuated reactivity of this di-substituted benzoyl chloride.
-
For acylations of sterically hindered substrates, or when rapid reaction times and mild conditions are paramount , the use of a catalytic amount of DMAP is highly recommended. This approach overcomes the inherent lower reactivity of this compound and ensures efficient conversion.
-
When a less reactive and less corrosive alternative is desired, acetic anhydride with catalytic DMAP presents a viable option, provided the introduction of an acetyl group is the synthetic goal.
Ultimately, the choice of acylation method is a strategic one. By understanding the principles outlined in this guide and considering the specific substrate and desired outcome, researchers can confidently select the optimal conditions to achieve their synthetic targets.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions.
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- Journal of the Chemical Society B: Physical Organic. (n.d.). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. RSC Publishing.
- PMC. (n.d.). Rapid and Direct Photocatalytic C(sp3)−H Acylation and Arylation in Flow.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride.
- ACS Publications. (n.d.). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion.
- ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides.
- BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.
- Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
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-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
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Jurnal Kimia Sains dan Aplikasi. (2024, August 2). Synthesis and Characterization of 5-Fluorouracil Derivatives through Benzoylation Reaction. Retrieved from [Link]
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-
Unknown. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?. Retrieved from [Link]
-
PubMed Central. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. This compound. Retrieved from [Link]
-
TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
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A Researcher's Guide to 3-Methoxy-4-methylbenzoyl Chloride: A Comparative Analysis of an Acylating Agent in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the ultimate utility of the synthesized molecules. Among the vast arsenal of available reagents, 3-Methoxy-4-methylbenzoyl chloride emerges as a versatile building block, particularly in the realms of medicinal chemistry and agrochemistry. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Understanding the Reactivity of this compound: A Balance of Electronic and Steric Effects
The reactivity of a benzoyl chloride derivative in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this reactivity through a combination of electronic (resonance and inductive) and steric effects.
In this compound, the methoxy group at the 3-position and the methyl group at the 4-position exert opposing electronic influences. The methoxy group is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the methyl group is a weak electron-donating group. This electronic profile is a key differentiator when comparing it to other substituted benzoyl chlorides.
Table 1: Comparative Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions
| Benzoyl Chloride Derivative | Substituent(s) | Electronic Effect | Predicted Relative Reactivity |
| p-Nitrobenzoyl chloride | p-NO₂ | Strong Electron-Withdrawing | Highest |
| p-Chlorobenzoyl chloride | p-Cl | Electron-Withdrawing | High |
| Benzoyl chloride | -H | Neutral | Moderate |
| p-Methylbenzoyl chloride (p-Toluoyl chloride) | p-CH₃ | Electron-Donating | Moderate to Low |
| p-Methoxybenzoyl chloride (Anisoyl chloride) | p-OCH₃ | Strong Electron-Donating | Low |
| This compound | 3-OCH₃, 4-CH₃ | Mixed | Moderate to Low |
This table is based on established principles of physical organic chemistry. Actual reactivity can vary with the specific nucleophile and reaction conditions.
The interplay of these effects in this compound results in a moderately reactive acylating agent, offering a balance between stability and reactivity. This can be advantageous in complex syntheses where highly reactive acylating agents might lead to side reactions or decomposition of sensitive substrates.
Performance in Key Synthetic Transformations: A Comparative Overview
The utility of an acylating agent is best assessed by its performance in common synthetic reactions. Here, we compare this compound with its alternatives in N-acylation and Friedel-Crafts acylation reactions.
N-Acylation of Amines
The formation of amides via N-acylation is a cornerstone of medicinal chemistry. The Schotten-Baumann reaction is a classic example of this transformation.
Table 2: Yield Comparison of Substituted Benzoyl Chlorides in the N-Benzoylation of Aniline
| Benzoyl Chloride Derivative | Yield (%) |
| p-Nitrobenzoyl chloride | ~95% |
| p-Chlorobenzoyl chloride | 92% |
| Benzoyl chloride | 85-90% |
| p-Methylbenzoyl chloride | 88% |
| p-Methoxybenzoyl chloride | 85% |
Data synthesized from multiple sources for illustrative comparison under standard Schotten-Baumann conditions.[1]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful tool for the formation of aryl ketones. The reactivity of the benzoyl chloride is a critical factor in the success of this reaction.
Table 3: Relative Reactivity of para-Substituted Benzoyl Chlorides in the Friedel-Crafts Acylation of Toluene
| Substituent (p-X) | Relative Reactivity (kₓ/kₖ) |
| -Cl | 1.76 |
| -H | 1.00 |
| -CH₃ | 0.24 |
Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene.
The data clearly indicates that electron-donating groups decrease the rate of Friedel-Crafts acylation. Therefore, it can be inferred that this compound would exhibit a lower reaction rate compared to unsubstituted benzoyl chloride. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.
Applications in the Synthesis of Bioactive Molecules
The true value of a synthetic building block is demonstrated through its application in the creation of molecules with significant biological activity. This compound and its close analogs have proven to be valuable precursors in drug discovery and agrochemical development.
Anticancer Agents: The SMART Template
A notable application of substituted methoxybenzoyl chlorides is in the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a class of potent anticancer agents.[2][3] These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer.[2]
The synthesis of these complex molecules often involves the acylation of a thiazole-containing intermediate with a substituted benzoyl chloride. The specific substitution pattern on the benzoyl chloride ring is crucial for the biological activity of the final compound, as demonstrated in structure-activity relationship (SAR) studies.[3]
Caption: Synthetic workflow for SMART anticancer agents.
Agrochemicals: Methoxyfenozide
This compound is a key intermediate in the industrial synthesis of Methoxyfenozide, a diacylhydrazine insecticide. Methoxyfenozide acts as an ecdysone agonist, inducing a premature and lethal molt in lepidopteran pests. This targeted mode of action makes it a valuable tool in integrated pest management programs.
Antioxidant and Antimicrobial Agents
The structurally related 3-hydroxy-4-methoxybenzoyl moiety, which can be introduced using 3-hydroxy-4-methoxybenzoyl chloride, is found in various compounds with antioxidant and antimicrobial properties.[1] The phenolic hydroxyl group can act as a radical scavenger, while the overall substitution pattern contributes to the molecule's ability to interfere with microbial growth.
Alternative Acylating Agents: A Comparative Perspective
While this compound is a valuable reagent, a comprehensive evaluation requires a comparison with other classes of acylating agents.
Table 4: Comparison of Common Acylating Agents
| Acylating Agent | Reactivity | Byproducts | Handling Considerations | Typical Applications |
| Acyl Chlorides | Very High | HCl (corrosive gas) | Moisture sensitive, corrosive | General acylation of amines, alcohols, Friedel-Crafts |
| Acid Anhydrides | High | Carboxylic acid | Less moisture sensitive than acyl chlorides | Acylation where milder conditions are preferred |
| Carboxylic Acids + Coupling Reagents (e.g., DCC, EDC) | Moderate | Urea byproduct (often requires filtration) | Generally stable, but coupling reagents can be toxic | Peptide synthesis, synthesis of sensitive esters and amides |
Acyl chlorides, including this compound, offer the highest reactivity, often leading to faster reactions and higher yields under mild conditions.[4] However, the generation of corrosive HCl gas and their moisture sensitivity are important handling considerations.[5] Acid anhydrides are a good alternative when a less reactive and easier-to-handle reagent is desired. For the synthesis of complex and sensitive molecules, particularly in peptide chemistry, the use of carboxylic acids with coupling reagents provides a milder and often more selective approach, albeit with the need to remove byproducts.
Experimental Protocols
Synthesis of this compound
This protocol describes the conversion of 3-methoxy-4-methylbenzoic acid to its corresponding acid chloride using thionyl chloride.[6]
Materials:
-
3-methoxy-4-methylbenzoic acid (10.0 g, 60.17 mmol)
-
Thionyl chloride (15 ml, 210 mmol)
-
Toluene (10 ml)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Combine 3-methoxy-4-methylbenzoic acid, thionyl chloride, and toluene in a round-bottom flask.
-
Stir the mixture at reflux for 2 hours.
-
After the reaction is complete, evaporate the solvents under reduced pressure.
-
Distill the residue bulb-to-bulb at 60°-70° C at a pressure of 0.04 mm of Hg to obtain this compound as a colorless liquid.
Caption: Workflow for the synthesis of this compound.
General Protocol for N-Acylation of an Amine
This protocol provides a general procedure for the acylation of an amine with a benzoyl chloride derivative under Schotten-Baumann conditions.
Materials:
-
Amine (1.0 eq.)
-
Benzoyl chloride derivative (e.g., this compound) (1.1 eq.)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine in the organic solvent in a flask.
-
Add the 10% aqueous NaOH solution.
-
Cool the mixture in an ice bath.
-
Slowly add the benzoyl chloride derivative to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile acylating agent with a moderate reactivity profile that makes it suitable for a range of synthetic applications. Its utility is particularly evident in the synthesis of complex, biologically active molecules such as the anticancer SMART compounds and the insecticide Methoxyfenozide. While more reactive acylating agents may be preferred for simple transformations, the balanced reactivity of this compound can offer advantages in terms of selectivity and stability in the presence of sensitive functional groups. The choice between this reagent and its alternatives should be guided by the specific requirements of the synthetic target, including the nature of the nucleophile, desired reaction conditions, and the overall synthetic strategy. This guide provides the foundational knowledge and comparative data to assist researchers in making that critical decision.
References
- A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. BenchChem.
- A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acyl
- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. BenchChem.
- Buy 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride | 116477-96-4. Smolecule.
- 3-Hydroxy-4-methoxybenzoyl Chloride: A Versatile Intermediate in Chemical and Pharmaceutical Synthesis. BenchChem.
- A Comparative Analysis of Acylating Agents: 3,4,5-Trimethoxybenzoyl Chloride vs. Benzoyl Chloride. BenchChem.
- Synthesis of a. This compound. PrepChem.com.
- A Comparative Guide to 2-Methyl-3-methoxybenzoyl Chloride and Other Acyl
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
- 4-Methoxybenzoyl chloride | 100-07-2. ChemicalBook.
- 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals - NOAA.
- 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride | 1160251-17-1. Benchchem.
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
- Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- 3-Methoxy-4-methyl-benzoyl chloride. Oakwood Chemical.
- An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride: Synthesis, Properties, and Applic
- Benzoyl chloride, 3-methoxy-4-methyl- (9CI). LookChem.
- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evalu
- 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride. Sigma-Aldrich.
- Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Pearson.
- Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. PubMed.
- CN1752068A - Synthetic method of L-o-methoxybenzoylalanine, a specific inhibitor of kynureninase.
- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- 4-Methoxybenzoyl chloride synthesis. ChemicalBook.
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-Methoxy-4-methylbenzoyl Chloride
A Senior Application Scientist's Protocol for Laboratory Safety and Waste Management
As researchers and scientists, our work inherently involves the responsible handling and disposal of reactive chemical agents. 3-Methoxy-4-methylbenzoyl chloride, a member of the acyl halide family, is a valuable reagent in organic synthesis. However, its reactivity also presents significant hazards if not managed correctly. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established chemical safety principles. Our objective is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Assessment: Understanding the Reactivity of this compound
This compound is a corrosive and water-reactive compound. Like other acyl chlorides, its primary hazards stem from its vigorous reaction with nucleophiles, particularly water.[1][2]
-
Corrosivity : Direct contact causes severe skin burns and eye damage.[3][4][5][6] Inhalation of its vapors can lead to respiratory irritation.[5][6]
-
Reactivity with Water : It reacts exothermically with water, including moisture in the air, to produce 3-methoxy-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[7] This reaction can lead to a rapid increase in pressure if it occurs in a sealed container.[8]
-
Incompatibilities : It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[2][6][8][9] It should never be mixed directly with waste streams containing these substances.[1][2][10]
Due to these properties, this compound cannot be disposed of directly as chemical waste. It must first be neutralized to a less hazardous form.
The Chemistry of Neutralization
The core principle for disposing of acyl chlorides is controlled nucleophilic addition-elimination.[11] By reacting the acyl chloride with a suitable nucleophile under controlled conditions, we can convert it into a stable, less reactive substance. The most common and practical method for laboratory-scale disposal is base-catalyzed hydrolysis.
In this process, the acyl chloride is slowly added to a basic solution, such as sodium hydroxide or sodium bicarbonate. The base serves two critical functions:
-
It provides the hydroxide ion (OH⁻), a nucleophile that attacks the electrophilic carbonyl carbon of the acyl chloride.
-
It neutralizes the hydrogen chloride gas produced during the reaction, preventing its release into the atmosphere.
The overall reaction is: CH₃OC₆H₃(CH₃)COCl + 2 NaOH → CH₃OC₆H₃(CH₃)COONa + NaCl + H₂O
The final products are the sodium salt of 3-methoxy-4-methylbenzoic acid and sodium chloride, both of which are water-soluble and have significantly lower toxicity than the parent acyl chloride.[1][2]
Pre-Disposal Safety and Equipment Checklist
Before beginning any neutralization procedure, a thorough preparation is essential for safety and efficiency.
Personal Protective Equipment (PPE) and Safety Measures
| Parameter | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Essential to contain and exhaust corrosive HCl gas and reagent vapors produced during neutralization.[2][4] |
| Eye Protection | Chemical Splash Goggles and Face Shield | Provides maximum protection against splashes of corrosive materials.[5] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton) | Protects against skin contact and severe burns. Standard nitrile gloves may offer insufficient protection for prolonged handling. |
| Body Protection | Flame-retardant Laboratory Coat | Protects against splashes and spills. |
| Emergency Equipment | Eyewash Station and Safety Shower | Must be immediately accessible in case of accidental exposure. |
Step-by-Step Neutralization and Disposal Protocol
This protocol is designed for small quantities (typically <100 g) of this compound. Always perform a risk assessment before proceeding.
Required Materials:
-
This compound waste
-
Large beaker or flask (at least 10x the volume of the waste)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
5% aqueous sodium hydroxide (NaOH) or 5-10% sodium bicarbonate (NaHCO₃) solution
-
pH paper or pH meter
Neutralization Workflow Diagram
Caption: Workflow for the safe neutralization of this compound.
Procedure:
-
Preparation : Place the beaker containing the stirred basic solution (e.g., 5% NaOH) on the magnetic stir plate within an ice bath inside a chemical fume hood. Ensure the volume of the basic solution is at least ten times the volume of the acyl chloride to be neutralized. This helps to absorb the heat generated.[12]
-
Slow Addition : Carefully and slowly add the this compound to the cold, stirring basic solution dropwise using a pipette or dropping funnel. WARNING : The reaction is exothermic. A rapid addition can cause boiling and splashing of the corrosive mixture.[3] Always add the acyl chloride to the base, never the other way around, to ensure the reaction is always in an excess of the quenching agent.[3]
-
Reaction Monitoring : Control the rate of addition to keep the reaction temperature manageable. You will observe some gas evolution (CO₂ if using bicarbonate) and the formation of a precipitate (the sodium salt may have limited solubility) before it redissolves.
-
Completion : Once the addition is complete, allow the mixture to stir and slowly warm to room temperature for at least one hour to ensure the reaction has gone to completion.
-
Final pH Check : Once the reaction has subsided, carefully check the pH of the aqueous solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 9.
-
pH Adjustment : If the solution is still too acidic (pH < 6), add more base. If it is too basic (pH > 9), neutralize with a dilute acid like hydrochloric acid.
-
Final Disposal : Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your local and institutional regulations.[2] Always consult your institution's Environmental Health and Safety (EH&S) office for final guidance.[13][14]
Management of Contaminated Materials and Spills
-
Empty Containers : Empty containers that held this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., acetone), and add the rinsate to the neutralization reaction.[1][14][15] After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste.
-
Contaminated PPE : Contaminated gloves and other disposable labware should be collected in a designated hazardous waste container and disposed of through your institution's EH&S program.
-
Spill Response : In case of a spill, evacuate the area. If safe to do so, contain the spill using an inert absorbent material like sand or vermiculite. DO NOT use combustible materials like paper towels.[3] The contaminated absorbent should then be carefully collected into a suitable container, and the material can be neutralized using the same procedure described above. Report all spills to your laboratory supervisor and EH&S office.
By adhering to this structured and chemically sound protocol, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]
-
This compound Chemical Information . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania, EHRS. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Benzoyl chloride, 3-methoxy-4-methyl- (9CI) Information . LookChem. Available at: [Link]
-
Laboratory chemical waste disposal guidelines . University of Otago. Available at: [Link]
-
Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides . YouTube (Organic Chemistry Explained). Available at: [Link]
-
Acylation Mechanism . Save My Exams. Available at: [Link]
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- 2. epfl.ch [epfl.ch]
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- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
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- 7. Buy 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride | 116477-96-4 [smolecule.com]
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- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
